8(14)-Dehydro Norgestrel
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747453 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110785-09-6 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of 8(14)-Dehydro Norgestrel?
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 8(14)-Dehydro Norgestrel, a significant impurity and steroidal analog related to the widely used progestin, Norgestrel. As a Senior Application Scientist, this document synthesizes critical information on its chemical identity, structure, synthesis, analytical characterization, and pharmacological relevance, offering valuable insights for professionals in pharmaceutical research and development.
Chemical Identity and Structure
This compound is a synthetic steroid and a known impurity of Norgestrel, specifically designated as Levonorgestrel EP Impurity A[1][2]. Its chemical structure is closely related to Norgestrel, with the key difference being the presence of a double bond between carbons 8 and 14 of the steroid nucleus.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one[1] |
| CAS Number | 110785-09-6[1] |
| Molecular Formula | C₂₁H₂₆O₂[1] |
| Molecular Weight | 310.43 g/mol [1] |
| Synonyms | Levonorgestrel EP Impurity A, Norgestrel 8(14)-Dehydro Impurity[2] |
2D Chemical Structure
The structural formula of this compound is depicted below, highlighting the characteristic gonane steroid skeleton with an ethyl group at C13, a hydroxyl and an ethynyl group at C17, a ketone at C3, and conjugated double bonds at C4-C5 and C8-C14.
Caption: Formation of this compound as an impurity.
Analytical Characterization
The identification and quantification of this compound in bulk Norgestrel or its formulations are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for separating this compound from Norgestrel and other related impurities.
Table 2: Typical HPLC Method Parameters for Norgestrel Impurity Profiling
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |
| Detection | UV at approximately 240 nm [3] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Experimental Protocol: HPLC Analysis of Norgestrel and Impurities
-
Standard Preparation: Accurately weigh and dissolve reference standards of Norgestrel and this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the Norgestrel sample in the mobile phase or a suitable solvent to achieve a target concentration.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound by comparing its peak area to that of the corresponding standard.
Spectroscopic Characterization
While specific public domain spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with Norgestrel.
-
Mass Spectrometry (MS): The nominal mass of this compound is 310.43 g/mol . Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information. The presence of the C8-C14 double bond would result in characteristic chemical shifts for the protons and carbons in its vicinity, distinguishing it from Norgestrel.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), alkyne (-C≡C-H), ketone (C=O), and alkene (C=C) functional groups.
Caption: Analytical workflow for impurity identification.
Pharmacological Profile and Biological Relevance
The pharmacological activity of impurities is a critical consideration in drug development. While Norgestrel is a potent progestin, the biological activity of this compound is not extensively documented in publicly available literature.
Mechanism of Action of Progestins
Norgestrel, the parent compound, exerts its effects primarily by acting as an agonist at the progesterone receptor (PR).[4] This interaction leads to a cascade of downstream effects, including:
-
Inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH).
-
Thickening of the cervical mucus, which impedes sperm penetration.
-
Alterations in the endometrium that make it less receptive to implantation.
Predicted Activity of this compound
The introduction of the 8(14)-double bond can alter the three-dimensional structure of the steroid, which may, in turn, affect its binding affinity for the progesterone receptor and other steroid receptors. It is plausible that this compound retains some progestational activity, but this would need to be confirmed through in vitro receptor binding assays and in vivo studies. The potential for androgenic or other off-target effects should also be evaluated.
Experimental Protocol: Progesterone Receptor Binding Assay
-
Receptor Preparation: Prepare a cell lysate or a purified progesterone receptor preparation.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-R5020) and varying concentrations of the test compound (this compound) and a reference compound (Norgestrel).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration, charcoal adsorption).
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the relative binding affinity (RBA) compared to the reference compound.
Conclusion
This compound is a well-defined impurity of Norgestrel that requires careful monitoring and control during drug manufacturing. Its chemical structure has been elucidated, and analytical methods for its separation and identification are established. While specific pharmacological data is scarce, its structural similarity to Norgestrel suggests the potential for biological activity. Further research into its receptor binding profile and in vivo effects would provide a more complete understanding of its pharmacological significance. This guide provides a foundational understanding for researchers and drug development professionals working with Norgestrel and related compounds.
References
-
PubChem. Norgestrel. [Link]
-
SynZeal. Levonorgestrel EP Impurity A. [Link]
-
Wikipedia. Norgestrel. [Link]
Sources
An In-depth Technical Guide to 8(14)-Dehydro Norgestrel: Physicochemical Properties, Synthesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8(14)-Dehydro Norgestrel, a critical process impurity and potential degradation product of the widely used synthetic progestin, Norgestrel, and its active enantiomer, Levonorgestrel. Understanding the properties and control of this impurity is paramount for ensuring the quality, safety, and efficacy of Norgestrel- and Levonorgestrel-containing pharmaceutical products.
Introduction: The Significance of this compound in Pharmaceutical Development
Norgestrel is a synthetic progestogen used in hormonal contraceptives.[1] It is a racemic mixture of two stereoisomers: dextronorgestrel (the inactive isomer) and levonorgestrel (the biologically active isomer).[2] Levonorgestrel is a potent progestin that functions primarily by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn prevents ovulation.[2][3] It also alters the cervical mucus and the endometrium, further contributing to its contraceptive effect.[2]
During the synthesis of Norgestrel and Levonorgestrel, various related substances can be formed as impurities. One of the most significant of these is this compound, also known as Levonorgestrel EP Impurity A.[4] The presence of this and other impurities must be carefully controlled to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[5] This guide delves into the core physicochemical properties, formation pathways, and analytical methodologies for the identification and quantification of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and for assessing its potential impact on the stability and bioavailability of the active pharmaceutical ingredient (API).
| Property | Value | Source(s) |
| CAS Number | 110785-09-6; 1260525-53-8 | [6][7] |
| Chemical Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one | [6] |
| Synonyms | Levonorgestrel EP Impurity A, Delta-8(14)-Levonorgestrel, Norgestrel 8(14)-Dehydro Impurity | [4] |
| Molecular Formula | C₂₁H₂₆O₂ | [8] |
| Molecular Weight | 310.43 g/mol | [8] |
| Appearance | Off-white solid | [9] |
| Solubility | Soluble in Methanol | [8] |
Formation and Synthesis
This compound is primarily formed as a process-related impurity during the synthesis of Norgestrel. One of the key steps in the total synthesis of Norgestrel involves the cyclization of a secosteroid intermediate via dehydration, which can lead to the formation of a 13-ethylgona-1,3,5(10)-8,14-pentaene structure.[2] Subsequent reduction and ethynylation steps can result in the formation of the 8(14)-dehydro impurity alongside the desired product.
The formation of this impurity is influenced by the specific reaction conditions, including the choice of reagents, solvents, and temperature. Acidic conditions, in particular, can promote dehydration and isomerization reactions that lead to the formation of various unsaturated impurities.
Caption: Generalized pathway for Norgestrel synthesis and the formation of this compound.
Analytical Methodologies for Detection and Quantification
The control of this compound levels in Norgestrel and Levonorgestrel drug substances and products is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
Representative HPLC Method
A stability-indicating HPLC method can be developed and validated for the simultaneous determination of Levonorgestrel and its related substances, including this compound. The following is a representative method based on published literature.[5][11]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
A stock solution of the Levonorgestrel sample is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of acetonitrile and water). This stock solution is then further diluted to an appropriate concentration for HPLC analysis.
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: A typical analytical workflow for the quantification of this compound.
Pharmacological and Toxicological Considerations
There is limited publicly available information on the specific pharmacological activity and toxicology of this compound. As a steroidal compound structurally related to Norgestrel, it could potentially interact with steroid receptors, but its activity profile is uncharacterized.
In the absence of specific data, the primary approach to managing the risks associated with this and other impurities is to control their levels in the final drug product to within acceptable limits as defined by regulatory guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the qualification of impurities based on their observed levels in clinical trial materials and established thresholds. For most impurities, a qualification threshold of 0.15% or 1.0 mg per day intake (whichever is lower) is applied.
The toxicological profile of the parent compound, Norgestrel, has been well-characterized. It is known to have hormonal effects and is classified as a possible reproductive toxicant.[2] Long-term toxicological studies on progestins used in contraceptives have generally shown a safety profile consistent with their hormonal activity.[12]
Conclusion and Future Perspectives
This compound is a key process-related impurity in the synthesis of Norgestrel and Levonorgestrel. Its effective identification, quantification, and control are essential for ensuring the quality and safety of these important hormonal contraceptives. This guide has provided a comprehensive overview of its physicochemical properties, formation pathways, and the analytical methodologies used for its control.
Future research in this area could focus on the isolation and detailed pharmacological and toxicological characterization of this compound to better understand its potential biological effects. Additionally, the development of more efficient synthetic routes that minimize the formation of this and other impurities would be a significant advancement in the manufacturing of Norgestrel and Levonorgestrel.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16051930, Norgestrel. [Link].
-
Wikipedia. Norgestrel. [Link].
-
ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link].
-
SynZeal. Levonorgestrel EP Impurity A. [Link].
-
Pharmaffiliates. Levonorgestrel-impurities. [Link].
-
MDPI. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk. [Link].
- Google Patents. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6533-00-2, (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. [Link].
-
Pharmaffiliates. CAS No : 1260525-53-8 | Product Name : Levonorgestrel - Impurity A| Chemical Name : 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one. [Link].
-
OEHHA. Hazard Identification of Progesterone. [Link].
-
ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link].
-
Waters. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. [Link].
-
U.S. Food and Drug Administration. Finding of No Significant Impact. [Link].
-
SynZeal. Levonorgestrel EP Impurity B. [Link].
-
Rajshahi University. Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link].
-
U.S. Food and Drug Administration. Non-Clinical Review(s). [Link].
-
PubMed. Toxicology of progestogens of implantable contraceptives for women. [Link].
-
International Journal of Pharmaceutical Research & Allied Sciences. Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121231040, Levonorgestrel-D6 (major). [Link].
Sources
- 1. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Levonorgestrel EP Impurity A | 1260525-53-8 | SynZeal [synzeal.com]
- 5. allsciencejournal.com [allsciencejournal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Levonorgestrel EP impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. esschemco.com [esschemco.com]
- 10. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicology of progestogens of implantable contraceptives for women - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Formation of 8(14)-Dehydro Norgestrel
Abstract
This technical guide provides a comprehensive overview of the total synthesis of Norgestrel, a widely used synthetic progestin. Furthermore, it delves into the formation of a critical process-related impurity, 8(14)-Dehydro Norgestrel. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It elucidates the intricate chemical transformations, reaction mechanisms, and experimental considerations pivotal to understanding and controlling the synthesis of Norgestrel and its impurities. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthetic pathway.
Introduction: Norgestrel and its Significance
Norgestrel is a second-generation synthetic progestin, a class of steroid hormones that mimic the effects of progesterone. It is a key active pharmaceutical ingredient (API) in hormonal contraceptives, including combination oral contraceptive pills and in menopausal hormone therapy. Chemically, Norgestrel is a racemic mixture of two stereoisomers: dextro-norgestrel and levo-norgestrel. The biological activity, however, resides almost exclusively in the levorotatory enantiomer, levonorgestrel. The gonane steroid skeleton of Norgestrel provides a unique structure-activity relationship, conferring high progestational potency.
The purity of Norgestrel is of paramount importance for its clinical efficacy and safety. Process-related impurities, arising from side reactions during synthesis, must be carefully controlled and characterized. One such critical impurity is this compound, also known as Levonorgestrel EP Impurity A. This guide will first detail a prominent total synthesis route to Norgestrel and then specifically address the chemical pathway leading to the formation of this unsaturated impurity.
Total Synthesis of Norgestrel: A Step-by-Step Elucidation
The total synthesis of Norgestrel is a multi-step process that involves the construction of the tetracyclic steroid nucleus from simpler aromatic precursors. One of the well-established routes, based on the initial work by Smith and Hughes, is outlined below. This pathway showcases a series of classic organic transformations, each with a specific purpose in building the complex steroidal architecture.
Overall Synthetic Workflow
The synthesis can be conceptually divided into the construction of a tricyclic intermediate followed by the crucial cyclization to form the steroid core, and subsequent functional group manipulations to arrive at the final Norgestrel molecule.
Caption: A high-level overview of the key stages in the total synthesis of Norgestrel.
Detailed Experimental Protocols and Mechanistic Insights
The following sections provide a detailed breakdown of the key transformations in the synthesis of Norgestrel.
Step 1: Preparation of the Secosteroid Intermediate
The initial phase of the synthesis focuses on constructing a tricyclic system, often referred to as a secosteroid, which contains all the necessary carbon atoms for the final steroid nucleus. A representative synthesis starts with 6-methoxy-α-tetralone.[1] This is reacted with vinylmagnesium bromide, and the resulting 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol is condensed with 2-ethyl-1,3-cyclopentanedione.[1] This condensation reaction, typically a Michael addition, is a critical carbon-carbon bond-forming step.
| Reaction Stage | Starting Materials | Key Reagents | Product |
| Secosteroid Formation | 6-methoxy-α-tetralone, 2-ethyl-1,3-cyclopentanedione | Vinylmagnesium bromide, base (e.g., pyridine) | Tricyclic secosteroid |
Step 2: Acid-Catalyzed Cyclodehydration - Formation of the Gonane Core
This is arguably the most crucial and mechanistically insightful step in the synthesis. The open-chain secosteroid is subjected to an acid-catalyzed intramolecular aldol condensation followed by dehydration to form the tetracyclic steroid core. A common and effective catalyst for this transformation is a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent that allows for the azeotropic removal of water, such as toluene, driving the equilibrium towards the cyclized product.[1]
-
Experimental Protocol: The tricyclic intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Causality and Expertise: The choice of a strong, non-nucleophilic acid like TsOH is critical. It efficiently protonates the carbonyl group, facilitating the intramolecular aldol reaction, and subsequently promotes the dehydration of the resulting β-hydroxy ketone to form the thermodynamically stable conjugated enone system within the newly formed ring. The azeotropic removal of water is a classic technique to drive reversible reactions to completion.
Step 3: Stereoselective Reductions
The newly formed tetracyclic core contains several double bonds that need to be selectively reduced to establish the correct stereochemistry of the final Norgestrel molecule. This is typically achieved through a series of catalytic hydrogenations and chemical reductions.
-
Catalytic Hydrogenation: The aromatic ring is reduced using a potent catalytic system, often involving lithium in liquid ammonia (a Birch reduction), to yield a diene system.[1] Subsequent catalytic hydrogenation, for instance with Raney nickel, can be employed to reduce other double bonds. The choice of catalyst and reaction conditions is crucial for achieving the desired stereoselectivity.
-
Ketone Reduction: A ketone group on the steroid backbone is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This reduction is often highly stereoselective due to the steric hindrance of the steroid framework, leading to the formation of the desired β-alcohol.
Step 4: Ethynylation at C-17
To introduce the characteristic 17α-ethynyl group of Norgestrel, the 17-keto group is reacted with an acetylide anion. This is typically generated in situ from acetylene gas and a strong base, such as potassium tert-butoxide or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Experimental Protocol: A solution of the 17-keto steroid in anhydrous THF is cooled in an ice bath. A solution of potassium tert-butoxide in THF is added, followed by the slow bubbling of acetylene gas through the reaction mixture. The reaction is quenched with water, and the product is extracted.
-
Trustworthiness and Self-Validation: The exclusion of water is critical in this step, as the acetylide anion is a strong base and would be protonated by any protic solvent. The progress of the reaction can be monitored by the disappearance of the starting ketone on TLC. The formation of the tertiary alcohol can be confirmed by infrared (IR) spectroscopy, which will show the appearance of a hydroxyl stretch and the disappearance of the ketone carbonyl stretch.
Step 5: Final Hydrolysis
The final step in the synthesis involves the hydrolysis of the enol ether group at C-3 to regenerate the 3-keto-Δ⁴-ene functionality characteristic of Norgestrel. This is typically achieved by treatment with a mineral acid, such as hydrochloric acid, in an alcoholic solvent.[1]
Formation of this compound: A Mechanistic Perspective
This compound is a common process-related impurity in the synthesis of Norgestrel. Its formation is intimately linked to the acid-catalyzed cyclodehydration step.
The Role of Acid-Catalyzed Dehydration
During the acid-catalyzed cyclization of the secosteroid intermediate, the formation of a carbocation intermediate is a key mechanistic feature. While the desired reaction pathway leads to the formation of the Δ⁵(¹⁰) and subsequently the Δ⁴ double bond, alternative dehydration pathways can occur, leading to the formation of thermodynamically stable, albeit undesired, double bonds.
The formation of the 8(14)-double bond is a result of an elimination reaction involving a carbocation intermediate at C-8 or C-14. The acidic conditions used for the cyclodehydration can promote the elimination of a proton from C-8 or C-14, leading to the formation of the Δ⁸(¹⁴) unsaturated impurity.
Proposed Mechanism of Formation
Caption: A proposed mechanism for the formation of this compound during the acid-catalyzed cyclodehydration step.
The stability of the resulting double bond plays a significant role in the product distribution. The Δ⁸(¹⁴) double bond is a trisubstituted double bond, which is thermodynamically quite stable. The reaction conditions, such as the strength of the acid, temperature, and reaction time, can influence the ratio of the desired product to the 8(14)-dehydro impurity.
Control and Mitigation Strategies
Controlling the formation of this compound is a critical aspect of process development for Norgestrel synthesis. Strategies to minimize its formation include:
-
Optimization of Reaction Conditions: Careful control of the acid catalyst concentration, temperature, and reaction time can favor the kinetic product (the desired isomer) over the thermodynamic product (the 8(14)-dehydro impurity).
-
Choice of Acid Catalyst: While strong acids are necessary for the cyclization, exploring milder acidic conditions or alternative catalysts could potentially reduce the extent of side reactions.
-
Purification: Efficient purification methods, such as column chromatography or recrystallization, are essential to remove the 8(14)-dehydro impurity from the final Norgestrel product to meet pharmacopeial standards.
Conclusion
The total synthesis of Norgestrel is a testament to the power of organic chemistry in constructing complex and biologically active molecules. This guide has provided a detailed walkthrough of a prominent synthetic route, emphasizing the rationale behind key experimental choices. Furthermore, it has shed light on the formation of the critical process-related impurity, this compound, by proposing a plausible mechanism rooted in the principles of acid-catalyzed reactions. For researchers and professionals in the pharmaceutical industry, a thorough understanding of both the primary synthesis pathway and the potential side reactions is indispensable for the development of robust, efficient, and high-purity manufacturing processes for this important therapeutic agent.
References
-
PubChem. Norgestrel. National Center for Biotechnology Information. [Link]
-
Wikipedia. Norgestrel. [Link]
-
SynZeal. Levonorgestrel EP Impurity A. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
Chemistry LibreTexts. Acid-Catalyzed Hydration. [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 8(14)-Dehydro Norgestrel
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential biological activity of 8(14)-Dehydro Norgestrel, a known impurity and structural analog of the synthetic progestin Norgestrel. Given the limited direct research on this specific compound, this document synthesizes information on the well-characterized parent compound, Norgestrel, and its biologically active enantiomer, Levonorgestrel, to hypothesize the potential pharmacological profile of this compound. The core of this guide is a detailed exposition of the essential experimental protocols required to elucidate its receptor binding affinity, in vitro cellular effects, and in vivo physiological responses. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to characterize the biological activity and potential toxicological implications of this and other steroid hormone impurities.
Introduction: The Imperative to Characterize Steroid Impurities
Norgestrel, a widely used synthetic progestin in hormonal contraceptives, is a racemic mixture of dextronorgestrel and levonorgestrel; the latter is the biologically active component.[1][2] Levonorgestrel exerts its contraceptive effect primarily by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrium to hinder implantation.[1] It is a potent agonist of the progesterone receptor (PR) and also exhibits weak androgenic activity.[3]
During the synthesis and storage of Norgestrel, various related substances, or impurities, can form.[4][5][6] this compound has been identified as one such impurity.[3][7] The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and regulatory oversight to ensure the safety and efficacy of the final drug product. Even minor structural modifications to a steroid backbone can significantly alter its biological activity, leading to unexpected hormonal or anti-hormonal effects.
This guide will, therefore, focus on the potential biological activity of this compound, drawing inferences from its structural similarity to Levonorgestrel. More importantly, it will provide a detailed roadmap of the experimental methodologies required to definitively characterize its pharmacological profile.
Molecular Profile of this compound
-
Chemical Name: (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one[3]
-
Synonyms: Levonorgestrel EP Impurity A[7]
Structural Comparison with Levonorgestrel:
This compound shares the core steroidal structure of Levonorgestrel, including the 3-keto group and the double bond at the 4th position, which are crucial for progestogenic activity. The key distinction is the presence of an additional double bond between the 8th and 14th carbon atoms. This structural alteration may influence the molecule's three-dimensional conformation and, consequently, its binding affinity to various steroid receptors.
Hypothesized Biological Activity and Mechanism of Action
Based on its structural similarity to Levonorgestrel, it is plausible to hypothesize that this compound may possess progestogenic and androgenic properties. The primary mechanism of action for progestins involves binding to and activating the progesterone receptor (PR), a nuclear transcription factor.[8] Upon ligand binding, the PR dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.
The introduction of the 8(14)-double bond could potentially:
-
Alter Receptor Binding Affinity: It may increase or decrease the affinity for the progesterone receptor (PR) and other steroid receptors like the androgen receptor (AR) and estrogen receptor (ER).
-
Modify Agonist/Antagonist Profile: The compound could act as a full agonist, a partial agonist, or even an antagonist at these receptors.
-
Impact Metabolism: The altered structure may affect its metabolic pathway and clearance rate compared to Levonorgestrel.
The following diagram illustrates the potential signaling pathway of this compound, assuming it acts as a progestin.
Caption: Hypothesized mechanism of action for this compound.
A Framework for Experimental Characterization
To move from hypothesis to evidence, a systematic evaluation of the biological activity of this compound is necessary. The following sections outline the key experimental protocols.
Receptor Binding Assays
The initial step in characterizing a novel steroid is to determine its binding affinity for relevant nuclear receptors. Competitive radioligand binding assays are the gold standard for this purpose.
Objective: To determine the relative binding affinity (RBA) of this compound for the human progesterone (PR), androgen (AR), and estrogen (ER) receptors.
Protocol: Progesterone Receptor Competitive Binding Assay
-
Preparation of Cytosol:
-
Homogenize human uterine tissue or PR-expressing cells (e.g., T47D cells) in a suitable buffer (e.g., Tris-EDTA buffer) on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the PR.
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled progestin (e.g., [³H]-Promegestone) with a fixed amount of cytosolic protein.
-
Add increasing concentrations of unlabeled competitor: this compound, Levonorgestrel (positive control), and a non-binding steroid (negative control).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate for a short period on ice and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (containing the bound radioligand) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Levonorgestrel / IC₅₀ of this compound) x 100
-
Note: Similar protocols should be followed for AR and ER binding assays, using appropriate radioligands (e.g., [³H]-R1881 for AR, [³H]-Estradiol for ER) and receptor sources.
In Vitro Cell-Based Assays
Cell-based assays are essential to determine if receptor binding translates into a functional cellular response (agonist or antagonist activity).
The human breast cancer cell line T47D expresses high levels of PR and its proliferation is modulated by progestins.[9]
Objective: To assess the effect of this compound on the proliferation of T47D cells.
Protocol:
-
Cell Culture:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[10]
-
For the assay, switch the cells to a steroid-depleted medium (e.g., phenol red-free RPMI with charcoal-stripped FBS) for 24-48 hours to reduce background hormonal effects.
-
-
Treatment:
-
Seed the cells in 96-well plates at an appropriate density.[11]
-
Treat the cells with a range of concentrations of this compound, Levonorgestrel (positive control), and vehicle (negative control).
-
To test for anti-progestogenic activity, co-treat cells with a fixed concentration of Levonorgestrel and increasing concentrations of this compound.
-
-
Proliferation Assessment:
-
Data Analysis:
-
Plot cell proliferation (as a percentage of the vehicle control) against the logarithm of the compound concentration.
-
Calculate the EC₅₀ (effective concentration for 50% of the maximal response) for agonistic activity or the IC₅₀ for antagonistic activity.
-
Reporter gene assays provide a sensitive and specific method to quantify the activation of a particular steroid receptor.[13][14][15]
Objective: To measure the ability of this compound to induce transcription via the PR.
Protocol:
-
Cell Line and Reporter Construct:
-
Use a cell line that expresses the PR (e.g., T47D or HEK293 cells transfected with a PR expression vector).
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).
-
-
Treatment:
-
Plate the transfected cells and treat with various concentrations of this compound, Levonorgestrel, and vehicle.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀.
-
The following diagram outlines the workflow for in vitro characterization.
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. The Antiproliferative Effects of Progestins in T47D Breast Cancer Cells Are Tempered by Progestin Induction of the ETS Transcription Factor Elf5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
An In-Depth Technical Guide to the Pharmacological and Toxicological Profile of 8(14)-Dehydro Norgestrel
A note on the scope of this document: Direct pharmacological and toxicological data for 8(14)-Dehydro Norgestrel, a known impurity of the synthetic progestin Norgestrel, is not extensively available in public literature.[1] Therefore, this guide provides a comprehensive profile of the parent compound, Norgestrel, and its biologically active L-enantiomer, Levonorgestrel, as a primary reference. The potential implications of the 8(14)-dehydrogenation on the pharmacological and toxicological properties will be discussed based on established structure-activity relationships of synthetic progestins. This document is intended for researchers, scientists, and drug development professionals.
Part 1: Core Pharmacology of Norgestrel and Levonorgestrel
Norgestrel is a synthetic steroidal progestin used in oral contraceptives.[2] It is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel.[2] The biological activity of Norgestrel is primarily attributed to Levonorgestrel.[2]
Mechanism of Action
The primary mechanism of action of Levonorgestrel, and by extension Norgestrel, is its interaction with progesterone receptors. Progestins, including Levonorgestrel, enter target cells through passive diffusion and bind to cytosolic progesterone receptors.[2] This steroid-receptor complex then translocates to the nucleus, where it initiates transcription, leading to an increase in protein synthesis.[2]
The contraceptive effects of Norgestrel are multifaceted and include:
-
Inhibition of Ovulation: Progestin-only oral contraceptives like those containing Norgestrel can suppress ovulation in about half of the user's cycles.[3] They achieve this by lowering the mid-cycle peaks of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3]
-
Thickening of Cervical Mucus: Norgestrel increases the viscosity of the cervical mucus, which impedes sperm penetration into the uterus.[2][3]
-
Endometrial Alterations: It induces changes in the endometrium, making it less receptive to implantation of a fertilized egg.[3][4]
-
Tubal Motility Alteration: The movement of the ovum through the fallopian tubes is slowed.[2][3]
Pharmacokinetics
The pharmacokinetic profile of Levonorgestrel has been extensively studied.
| Pharmacokinetic Parameter | Value | Source |
| Absorption | Rapidly and completely absorbed after oral administration. | [5] |
| Distribution | Binds strongly to Sex Hormone Binding Globulin (SHBG). | [6] |
| Metabolism | Primarily hepatic, involving reduction of the A-ring and hydroxylation. | [7] |
| Excretion | Excreted in urine and feces as metabolites. | [2] |
| Biological Half-Life | Approximately 22 hours after a single dose. | [8] |
Causality in Experimental Choices: The extensive study of Levonorgestrel's pharmacokinetics is crucial for optimizing dosing regimens in contraceptive formulations.[5] Understanding its high binding affinity to SHBG is critical, as fluctuations in SHBG levels, influenced by factors like co-administered estrogens, can significantly alter the free, biologically active concentration of Levonorgestrel.[6]
Part 2: Toxicological Profile of Norgestrel and Levonorgestrel
The toxicological profile of progestins used in contraceptives, including Levonorgestrel, has been well-characterized through preclinical and clinical studies.[9]
Acute and Chronic Toxicity
Long-term toxicological studies in animal models have generally shown that the primary effects of progestins are related to their progestational activity, with the main target organs being the pituitary gland, reproductive organs, and adrenal glands.[10] Studies on Levonorgestrel have not revealed significant toxic side effects on the liver, kidneys, bone marrow, or blood coagulation in rats and dogs.[10]
Genotoxicity
The genotoxicity of synthetic progestins has been a subject of investigation. Some studies have suggested that certain progestins, including Norgestrel, may exhibit genotoxic effects, particularly in the presence of metabolic activation.[11] The proposed mechanism involves the generation of free radicals.[11]
Reproductive and Developmental Toxicity
Norgestrel is classified as a substance that can cause developmental toxicity.[2] Preclinical studies in animals are designed to assess the effects of a substance on all phases of the reproductive cycle.[12][13] These studies typically follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[12][14]
Part 3: The Case of this compound: An Impurity Profile
As an impurity, this compound is a substance that may be present in the final pharmaceutical product in small quantities.[1] Its pharmacological and toxicological properties are not well-documented. However, we can infer potential characteristics based on its structural difference from the parent molecule.
The presence of a double bond at the 8(14) position introduces a planar configuration in the B/C ring junction, which could potentially alter its binding affinity for the progesterone receptor and other steroid receptors. This could lead to a different pharmacological and toxicological profile compared to Norgestrel.
Hypothesized Implications of the 8(14)-Double Bond:
-
Receptor Binding: The altered stereochemistry could either increase or decrease the affinity for the progesterone receptor, potentially affecting its potency. It may also alter its binding profile to other steroid receptors (androgen, glucocorticoid), which could lead to different off-target effects.
-
Metabolism: The introduction of the double bond could create a new site for metabolic attack or alter the existing metabolic pathways of Norgestrel, potentially leading to the formation of different metabolites with their own unique pharmacological and toxicological activities.
Part 4: Experimental Protocols for Pharmacological and Toxicological Assessment
A comprehensive evaluation of a novel progestin or an impurity like this compound would involve a battery of in vitro and in vivo assays.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Use of a cell line overexpressing the human progesterone receptor (e.g., T47D cells) or purified recombinant human progesterone receptor.
-
Radioligand Binding: A radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Separation is achieved by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Uterine Weight Assay (Allen-Doisy Test)
Objective: To assess the progestational activity of the test compound in vivo.
Methodology:
-
Animal Model: Immature or ovariectomized female rabbits or rats.
-
Estrogen Priming: Animals are primed with estrogen to induce endometrial proliferation.
-
Test Compound Administration: The test compound is administered daily for a specified period (e.g., 5 days).
-
Necropsy: Animals are euthanized, and the uteri are excised and weighed.
-
Data Analysis: The increase in uterine weight in the test group is compared to that of a vehicle-treated control group and a group treated with a reference progestin (e.g., progesterone or levonorgestrel).
Ames Test for Genotoxicity
Objective: To evaluate the mutagenic potential of the test compound.
Methodology:
-
Bacterial Strains: Use of several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Counting: Plates are incubated, and the number of revertant colonies (those that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Reproductive and Developmental Toxicity Screening (OECD 421)
Objective: To provide initial information on the potential effects of a substance on reproduction and development.[12]
Methodology:
-
Animal Model: Typically rats.
-
Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.[12]
-
Endpoints: A wide range of endpoints are evaluated, including mating performance, fertility, duration of gestation, litter size, pup viability, and growth.[12] Gross and histopathological examination of reproductive organs is also performed.[12]
Part 5: Conclusion and Future Directions
While the pharmacological and toxicological profile of Norgestrel and Levonorgestrel is well-established, there is a clear knowledge gap regarding the specific properties of the this compound impurity. The presence of the 8(14)-double bond has the potential to significantly alter the molecule's interaction with biological systems.
Future research should focus on the following:
-
Synthesis and Purification: Development of a robust method for the synthesis and purification of this compound to enable its pharmacological and toxicological characterization.
-
In Vitro Profiling: Comprehensive in vitro studies to determine its binding affinity for a panel of steroid receptors and its potential for off-target effects.
-
In Vivo Studies: If in vitro studies warrant further investigation, in vivo studies should be conducted to assess its pharmacological potency and toxicological profile.
-
Metabolite Identification: Characterization of its metabolic fate to identify any unique metabolites and assess their biological activity.
A thorough understanding of the pharmacological and toxicological profile of this compound is essential for ensuring the safety and efficacy of Norgestrel-containing pharmaceutical products.
References
- U.S. Food and Drug Administration. (n.d.). Finding of No Significant Impact.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345, Norgestrel. Retrieved from [Link]
-
Hemarsh Technologies. (n.d.). Norgestrel 8(14)-Dehydro Impurity. Retrieved from [Link]
- Kuhnz, W., Staks, T., & Jütting, G. (1994). Pharmacokinetics of levonorgestrel and ethinylestradiol in 14 women during three months of treatment with a tri-step combination oral contraceptive. Contraception, 50(6), 563–579.
-
Janusinfo.se. (2025, March 12). Levonorgestrel. Retrieved from [Link]
-
1mg. (2025, November 25). Dydroboon Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]
- Hubacher, D., Chen, P. L., & Park, S. (2015). In vivo release of levonorgestrel from Sino-implant (II)
- Yildiz, Y., Muezzinoglu, B., & Yilmaz, B. (2014). Mechanism of action of the levonorgestrel-releasing intrauterine system in the treatment of heavy menstrual bleeding. International Journal of Gynecology & Obstetrics, 125(3), 253–256.
- Jordan, V. C. (2002). Toxicology of progestogens of implantable contraceptives for women. Contraception, 65(1), 3–8.
- Edelman, A., & Stanczyk, F. Z. (2014). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Contraception, 89(4), 241–256.
- Ahmad, M., & Shadab, G. G. H. A. (2012). A Review on the Genotoxic Effects of Some Synthetic Progestins. Journal of Cancer Science & Therapy, 4(11).
-
U.S. Food and Drug Administration. (2012, October 9). Clinical Pharmacology Review. Retrieved from [Link]
-
National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
- Hubacher, D., Chen, P. L., & Park, S. (2015). In vivo Release of Levonorgestrel from Sino-implant (II) – An Innovative Comparison of Explant Data.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011, June 12). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
- American College of Obstetricians and Gynecologists. (2023, January). Mechanism of Action of Levonorgestrel Emergency Contraceptive Pills.
- Oettel, M., & Kurischko, A. (1980). Long term toxicological studies on the progestin STS 557. Experimental and Clinical Endocrinology, 76(2), 153–166.
- Marcondes, J. A., et al. (2002). Pharmacokinetic study of different dosing regimens of levonorgestrel for emergency contraception in healthy women. Human Reproduction, 17(6), 1472–1476.
- Sivin, I., et al. (2002). Model-Based Analysis of In Vivo Release Data of Levonorgestrel Implants: Projecting Long-Term Systemic Exposure. Pharmaceutics, 15(5), 785.
- Fent, K. (2015). The Challenge Presented by Progestins in Ecotoxicological Research: A Critical Review. Environmental Science & Technology, 49(4), 1997–2008.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (1998). Monograph No.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. Retrieved from [Link]
- Office of Environmental Health Hazard Assessment. (2004, August 2).
-
Therapeutic Goods Administration. (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]
- Fotherby, K. (1996). Levonorgestrel. Clinical pharmacokinetics. Clinical Pharmacokinetics, 31(6), 423–434.
-
National Toxicology Program. (2011, July 28). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. Retrieved from [Link]
- European Medicines Agency. (1998, March). ICH Topic S 6. Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Organisation for Economic Co-operation and Development. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment.
- ResearchGate. (2025, August 5). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test).
Sources
- 1. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ec-ec.org [ec-ec.org]
- 5. researchgate.net [researchgate.net]
- 6. Levonorgestrel. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of levonorgestrel and ethinylestradiol in 14 women during three months of treatment with a tri-step combination oral contraceptive: serum protein binding of levonorgestrel and influence of treatment on free and total testosterone levels in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology of progestogens of implantable contraceptives for women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long term toxicological studies on the progestin STS 557 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to the Degradation Products and Stability of 8(14)-Dehydro Norgestrel
Foreword for the Researcher
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of a drug substance's stability profile is paramount. This guide is designed for researchers, scientists, and drug development professionals who are tasked with investigating the degradation pathways and ensuring the stability of progestogenic steroids, with a specific focus on 8(14)-Dehydro Norgestrel. As a known impurity of Norgestrel, understanding its stability is crucial for the safety and efficacy of the final drug product.
This document deviates from a rigid template, instead offering a narrative built on scientific first principles and field-proven methodologies. We will delve into the theoretical degradation pathways of this compound, drawing parallels with its close structural analog, Levonorgestrel, while highlighting the unique chemical liabilities introduced by the 8(14)-double bond. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for your investigations.
Our objective is to equip you not just with protocols, but with the scientific rationale to make informed decisions in your laboratory. Every recommendation is grounded in established chemical principles and regulatory expectations for stability-indicating studies.
Introduction to this compound: A Critical Impurity
This compound is recognized as a significant impurity in the synthesis of Norgestrel, a widely used synthetic progestin.[1] Its chemical structure is closely related to Levonorgestrel, the active enantiomer of Norgestrel. The key distinguishing feature of this compound is the presence of a double bond between carbons 8 and 14 of the steroid nucleus. This structural modification has a profound impact on the molecule's conformation and, critically, its chemical stability.
| Chemical Data | |
| Analyte Name | This compound |
| Synonyms | Levonorgestrel EP Impurity A, (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one |
| CAS Number | 110785-09-6 |
| Molecular Formula | C21H26O2 |
| Molecular Weight | 310.43 |
The presence of this additional site of unsaturation introduces potential new degradation pathways that may not be observed for Levonorgestrel. Therefore, a dedicated stability study of this impurity is not merely a regulatory formality but a scientific necessity to ensure the quality and safety of Norgestrel-containing pharmaceuticals.
Postulated Degradation Pathways: A Mechanistic Approach
While specific degradation studies on this compound are not extensively reported in the public domain, we can postulate its degradation pathways based on the known reactivity of steroidal systems and the extensive literature on Levonorgestrel's forced degradation.[2][3] The primary sites of chemical instability in this compound are the conjugated ketone system in the A-ring, the tertiary alcohol and ethynyl group at C-17, and the pivotal 8(14)-double bond.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under acidic and basic conditions, Levonorgestrel is known to be susceptible to degradation.[3] For this compound, similar vulnerabilities are anticipated, with the potential for unique pathways involving the 8(14)-double bond.
-
Acid-Catalyzed Degradation: In the presence of strong acids, the tertiary hydroxyl group at C-17 could be protonated and eliminated, leading to the formation of a carbocation. Rearrangement of this carbocation, a common reaction in steroid chemistry, could lead to a variety of degradation products. Furthermore, the 8(14)-double bond may undergo isomerization or hydration under acidic conditions.
-
Base-Catalyzed Degradation: Alkaline conditions are known to cause significant degradation of Levonorgestrel.[3] For this compound, epimerization at chiral centers adjacent to carbonyl groups is a possibility. The conjugated ketone system in the A-ring could also be susceptible to base-catalyzed rearrangements.
Oxidative Degradation
The allylic positions and the double bonds in this compound are prime targets for oxidation.
-
Peroxide-Induced Degradation: Treatment with hydrogen peroxide is expected to lead to the formation of epoxides at the 4(5) and 8(14) positions. Subsequent ring-opening of these epoxides can lead to a variety of diol and keto derivatives. The tertiary alcohol at C-17 is also susceptible to oxidation. Studies on similar compounds have shown significant degradation under oxidative stress.[3]
Photolytic Degradation
Steroids with conjugated systems are often susceptible to photodegradation.[4][5][6]
-
UV/Visible Light Exposure: The α,β-unsaturated ketone in the A-ring of this compound is a chromophore that can absorb UV radiation. This can lead to photochemical reactions such as isomerization, cyclization, or the formation of photoproducts through radical mechanisms. The extended conjugation provided by the 8(14)-double bond may alter the photolytic stability compared to Levonorgestrel.
Thermal Degradation
Thermal stress can induce degradation, particularly dehydration and isomerization reactions.[7] For this compound, the tertiary alcohol at C-17 is a likely site for thermal elimination of water.
Caption: Postulated degradation pathways for this compound under various stress conditions.
A Framework for Investigation: Forced Degradation Studies
A forced degradation study is an essential component of drug development, providing insights into the intrinsic stability of a molecule and aiding in the development of stability-indicating analytical methods.[8] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the most likely degradation products without completely destroying the molecule.
Experimental Protocol: Forced Degradation of this compound
This protocol provides a starting point for the forced degradation studies. The concentrations and durations should be optimized based on preliminary experiments.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep at room temperature for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Store the solid drug substance at 80°C for 7 days.
-
Dissolve a portion of the stressed solid in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm and 365 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Dissolve a portion of the stressed solid in the mobile phase.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
For identification of degradation products, collect fractions and subject them to LC-MS analysis.
Caption: A typical workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or in this case, the impurity, due to degradation. It should also be able to separate and quantify the degradation products.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of steroids and their degradation products.[2][9][10]
4.1.1 Initial Chromatographic Conditions
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended to resolve the parent compound from its potentially more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 240-250 nm) is suitable. A PDA detector will provide valuable spectral information for peak identification and purity assessment.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.
4.1.2 Method Validation
Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products. This is demonstrated by the resolution of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a clear and concise manner.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 72h | |||
| 0.1 N NaOH, 60°C, 8h | |||
| 3% H2O2, RT, 72h | |||
| Heat, 80°C, 7 days | |||
| Photolytic (UV) | |||
| Photolytic (Visible) |
This table should be populated with the experimental data. The chromatograms from the stressed samples should be compared to that of an unstressed control to identify the degradation products. The mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products, should be close to 100%, indicating that all significant degradation products have been detected.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for investigating the degradation products and stability of this compound. By combining a theoretical understanding of its chemical reactivity with robust experimental design, researchers can elucidate its degradation pathways and develop a validated stability-indicating analytical method. This knowledge is critical for ensuring the quality, safety, and efficacy of Norgestrel-containing drug products.
Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as NMR and FT-IR spectroscopy. This will provide a complete picture of the degradation profile of this compound and contribute to a deeper understanding of the stability of steroidal drug substances and impurities.
References
-
Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. [Link]
-
Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]
-
Finding of No Significant Impact. accessdata.fda.gov. [Link]
-
(PDF) Photocatalytic (UV-A/TiO2) and photolytic (UV-A) degradation of steroid hormones: Ethinyl Estradiol, Levonorgestrel, and Progesterone. ResearchGate. [Link]
-
Norgestrel 8(14)-Dehydro Impurity. Hemarsh Technologies. [Link]
-
Photocatalytic Degradation of Levonorgestrel by Sprayed ZnO Thin Films. IEEE Xplore. [Link]
-
(PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. [Link]
-
Norgestrel And Ethinyl Estradiol Chemistry Review. accessdata.fda.gov. [Link]
-
(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]
-
Photodegradation of free estrogens driven by UV light. UCL Discovery. [Link]
-
A stability-indicating RP-HPLC method was developed and validated for the determination of Levonorgestrel in bulk dosage forms. International Journal of Pharmaceutics and Drug Analysis. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Photocatalytic removal of 17α-ethinylestradiol (EE2) and levonorgestrel (LNG) from contraceptive pill manufacturing plant waste. eScholarship@McGill. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. [Link]
Sources
- 1. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 2. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Degradation of Levonorgestrel by Sprayed ZnO Thin Films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. allsciencejournal.com [allsciencejournal.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Formation Mechanism of 8(14)-Dehydro Norgestrel
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of 8(14)-dehydro norgestrel, a known impurity in the synthesis of the synthetic progestin, norgestrel. Norgestrel, a key component in oral contraceptives, undergoes a complex total synthesis involving several critical steps, including an acid-catalyzed cyclodehydration to construct the steroid's tetracyclic core. It is within this pivotal step that the potential for the formation of the 8(14)-dehydro impurity arises. This document will elucidate the underlying chemical principles, explore the thermodynamics favoring the formation of this impurity, and present a plausible mechanistic pathway. Furthermore, we will discuss the analytical methods for its detection and strategies for its control, providing researchers, scientists, and drug development professionals with a thorough understanding of this critical aspect of norgestrel synthesis.
Introduction to Norgestrel and the Significance of Impurity Profiling
Norgestrel is a synthetic second-generation progestin widely used in hormonal contraceptives.[1][2] It is a racemic mixture of dextronorgestrel and levonorgestrel, with levonorgestrel being the biologically active enantiomer.[3][4] The total synthesis of norgestrel is a notable achievement in medicinal chemistry, enabling the large-scale production of this important therapeutic agent.
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in small amounts, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the potential side reactions and the formation of impurities during synthesis is paramount for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This compound is a recognized process-related impurity in norgestrel synthesis. Its formation is intrinsically linked to the chemical transformations employed to construct the complex steroidal framework.
The Genesis of the Steroid Core: The Acid-Catalyzed Cyclodehydration
A key step in the total synthesis of norgestrel involves the acid-catalyzed cyclodehydration of a seco-steroid precursor.[3] This reaction cascade transforms a more flexible, open-chain molecule into the rigid tetracyclic system characteristic of steroids. This transformation is typically initiated by a strong acid, such as p-toluenesulfonic acid (TsOH), and proceeds through a series of carbocation intermediates.[1]
The general synthetic strategy involves the condensation of a vinyl carbinol with a cyclic diketone to form the seco-steroid. This intermediate possesses the necessary carbon framework for the subsequent cyclization.
Visualizing the Norgestrel Synthesis Precursor
Caption: A representative seco-steroid precursor in norgestrel synthesis.
The Mechanistic Crossroads: Formation of this compound
The formation of this compound can be rationalized as a consequence of the acid-catalyzed cyclodehydration step. The mechanism involves the generation of a tertiary carbocation at the C-14 position, which can then undergo elimination to form a double bond. The regioselectivity of this elimination is governed by the relative stability of the resulting alkenes.
Step-by-Step Mechanistic Pathway
-
Protonation and Initial Cyclization: The acid catalyst protonates a hydroxyl group in the seco-steroid, facilitating its departure as a water molecule and initiating the cyclization cascade. This leads to the formation of a carbocation intermediate.
-
Formation of the C/D Ring System and the C-14 Carbocation: A series of intramolecular cyclizations lead to the formation of the C and D rings of the steroid nucleus. A critical intermediate in this process is a species with a positive charge at the C-14 position.
-
Elimination and the Formation of the 8(14)-Double Bond: The C-14 carbocation can be stabilized by the elimination of a proton from an adjacent carbon. There are two primary possibilities for elimination: from C-8 or C-15.
-
Elimination from C-8: This leads to the formation of the thermodynamically more stable tetrasubstituted double bond between C-8 and C-14. This is the pathway that results in the formation of this compound. The formation of the more substituted alkene is consistent with Zaitsev's rule.
-
Elimination from C-15: This would lead to the formation of a less stable trisubstituted double bond between C-14 and C-15.
-
The thermodynamic stability of the 8(14)-double bond makes its formation a competing and often unavoidable side reaction during the acid-catalyzed cyclization.
Visualizing the Mechanistic Pathway
Caption: Proposed mechanism for the formation of this compound.
Experimental Protocols and Data Presentation
A self-validating system for monitoring the formation of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of norgestrel and its related substances.
Experimental Protocol: HPLC Analysis of Norgestrel and Impurities
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a gradient elution system.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 241 nm.
-
Sample Preparation: Accurately weigh and dissolve the norgestrel sample in the mobile phase to a known concentration.
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase.
-
Analysis: Inject the sample and standard solutions into the chromatograph and record the chromatograms.
-
Quantification: Determine the amount of this compound in the sample by comparing the peak area with that of the standard.
Data Presentation: Impurity Profile of a Norgestrel Batch
| Impurity Name | Retention Time (min) | Relative Retention Time | Specification Limit (%) | Result (%) |
| This compound | 12.5 | 1.15 | ≤ 0.15 | 0.08 |
| Other specified impurities | Various | Various | ≤ 0.10 | < 0.05 |
| Unspecified impurities | Various | Various | ≤ 0.10 | < 0.05 |
| Total Impurities | - | - | ≤ 0.5 | 0.18 |
Trustworthiness and Control Strategies
Ensuring the quality of norgestrel requires a multi-faceted approach to control the formation of this compound.
-
Optimization of Reaction Conditions: Careful control of the acid catalyst concentration, reaction temperature, and reaction time during the cyclodehydration step can minimize the formation of the impurity.
-
In-Process Controls (IPCs): Regular monitoring of the reaction mixture by HPLC allows for the timely adjustment of process parameters to keep the impurity levels within acceptable limits.
-
Purification: The final API is subjected to purification steps, such as recrystallization, to remove impurities, including this compound, to meet the stringent specifications of pharmacopeias.
-
Reference Standards: The availability of a well-characterized reference standard for this compound is essential for the accurate validation of analytical methods and the reliable quantification of the impurity.[5]
Conclusion
The formation of this compound is an inherent challenge in the total synthesis of norgestrel, rooted in the fundamental principles of carbocation chemistry during the acid-catalyzed cyclodehydration step. The thermodynamic stability of the 8(14)-double bond provides a driving force for its formation as a side product. A thorough understanding of this mechanistic pathway, coupled with robust analytical methods and stringent process controls, is essential for the consistent production of high-purity norgestrel. This in-depth guide provides the necessary scientific foundation for researchers and drug development professionals to effectively manage and control this critical impurity, thereby ensuring the quality and safety of this vital pharmaceutical agent.
References
-
Synthesis of related substances from levonorgestrel. ResearchGate. [Link]
-
(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]
-
Norgestrel. Wikipedia. [Link]
-
Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,... ResearchGate. [Link]
-
Journal of Drug Delivery and Therapeutics. Semantic Scholar. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]
-
Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PubMed Central. [Link]
- Preparation method of Levonorgestrel pharmacopoeia impurity V.
-
Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. PubMed. [Link]
-
Stability of steroid hormones in dried blood spots (DBS). PubMed. [Link]
-
Cyclization of some Δ7-22-hydroxy-steroids to 14β,22-ethers. RSC Publishing. [Link]
-
Rapid Analysis of Norgestimate and Its Potential Degradation Products by Capillary Electrochromatography. [Link]
-
mL of a solution of silver nitrate (1 in 20), and titrate with 0.1 mol/L sodium hydroxide VS (potentiometric titration). Perform a blank determination, and make any necessary cor- rection. [Link]
-
Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
Levonorgestrel. PubChem. [Link]
-
The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers. MDPI. [Link]
-
Regulation of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase: a review. PubMed. [Link]
-
Dehydroepiandrosterone. PubChem. [Link]
-
Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review. PubMed Central. [Link]
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 8(14)-Dehydro Norgestrel
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 8(14)-Dehydro Norgestrel, a synthetic progestin of significant interest in pharmaceutical development. The narrative guides researchers and analytical scientists through a logical, science-driven process of method development, optimization, and rigorous validation in accordance with ICH Q2(R1) guidelines. We delve into the rationale behind critical choices, from stationary phase and mobile phase selection to the establishment of system suitability, ensuring the final method is specific, accurate, precise, and robust for its intended purpose.
Introduction: The Analytical Imperative for this compound
This compound is a synthetic steroidal progestin, an analogue of Norgestrel, which is used in hormonal contraception.[1][2] Norgestrel itself is a racemic mixture, with the biological activity residing primarily in the levorotatory enantiomer, Levonorgestrel.[1] The precise quantification of these active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring product quality, safety, and efficacy. The development of a robust, reliable analytical method is a foundational requirement in drug development, from initial formulation studies to final quality control (QC) release testing.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of steroids.[3][4] When coupled with a UV detector, it provides a cost-effective, sensitive, and widely accessible platform for routine analysis. This guide provides a comprehensive protocol grounded in first principles, designed to be a self-validating system for the quantification of this compound.
Foundational Principles: HPLC-UV for Steroid Analysis
The method described herein is based on reversed-phase (RP) HPLC. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a relatively nonpolar steroid molecule, will be retained on the nonpolar column. Its elution is controlled by the proportion of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase.[4] Selectivity, the ability to separate the analyte from other compounds, can be manipulated by changing the stationary phase chemistry or the mobile phase composition.[5]
Strategic Method Development
The goal of method development is to achieve a reliable separation of the target analyte from potential impurities or matrix components with good peak shape and a reasonable run time. This process is iterative and based on a systematic evaluation of key chromatographic parameters.
Caption: Logical workflow for HPLC-UV method development.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is the recommended starting point due to the hydrophobic nature of steroids.[4][6][7] A common dimension is 150 mm x 4.6 mm with a 3 or 5 µm particle size.
-
Chemicals:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure (18 MΩ·cm).[8]
-
Formic acid or phosphoric acid (optional, for pH adjustment).
-
Protocol: Wavelength (λmax) Determination
Rationale: To ensure maximum sensitivity and minimize interference, the analyte should be detected at its wavelength of maximum absorbance (λmax). For Norgestrel and its analogues, this is typically in the UV range.[9][10]
-
Prepare a solution of this compound (approx. 10-20 µg/mL) in the mobile phase diluent (e.g., 50:50 ACN:Water).
-
Using a UV-Vis spectrophotometer (or a PDA detector), scan the solution from 200 to 400 nm.
-
Identify the wavelength at which the maximum absorbance occurs. This will be the λmax for the method. For Levonorgestrel, a related compound, λmax has been reported at 241 nm.[9] This serves as a good initial estimate.
Protocol: Chromatographic Condition Optimization
Rationale: The goal is to achieve a sharp, symmetrical peak with a suitable retention time (k', capacity factor) between 2 and 10. This ensures the analyte is well-retained and separated from the solvent front without excessively long run times. The choice of organic solvent (ACN vs. MeOH) and its ratio to the aqueous phase is the most powerful tool for adjusting retention.[11]
-
Initial Mobile Phase: Start with a mobile phase of Acetonitrile and Water in a 50:50 (v/v) ratio. Acetonitrile is often preferred for steroid analysis due to its lower viscosity and strong elution strength.[11]
-
Column Temperature: Set the column temperature to 30 °C to ensure stable retention times.
-
Flow Rate: Begin with a flow rate of 1.0 mL/min for a 4.6 mm ID column.
-
Injection: Inject 10 µL of a standard solution (e.g., 25 µg/mL).
-
Evaluation and Adjustment:
-
If the peak elutes too early (k' < 2): Decrease the mobile phase strength by increasing the percentage of water (e.g., to 45:55 ACN:Water).
-
If the peak elutes too late (k' > 10): Increase the mobile phase strength by increasing the percentage of acetonitrile (e.g., to 55:45 ACN:Water).
-
If peak shape is poor (tailing > 2): A small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase to improve peak symmetry, especially if silanol interactions are suspected.[12]
-
Optimized (Hypothetical) Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for hydrophobic molecules like steroids.[6][7] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal retention and separation. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balancing speed and pressure. |
| Detection (λmax) | 241 nm | Wavelength of maximum absorbance for high sensitivity.[9] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[4] |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The protocols below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
Caption: Core parameters for analytical method validation per ICH Q2.
Specificity
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix.[15]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
Inject a solution of the drug product placebo (all excipients without the API).
-
If available, inject known impurities or stressed (degraded) samples. Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the this compound peak. The analyte peak should be resolved from any impurity peaks (Resolution > 2).
Linearity and Range
Rationale: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response (peak area) over a specified range.
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 10 µg/mL to 60 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy (as Recovery)
Rationale: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study on a spiked placebo matrix.
Protocol:
-
Prepare a placebo sample solution.
-
Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria:
| Level | Mean Recovery (%) |
|---|---|
| Low (80%) | 98.0 - 102.0% |
| Mid (100%) | 98.0 - 102.0% |
| High (120%) | 98.0 - 102.0% |
Precision
Rationale: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
| Precision Level | Acceptance Limit (RSD%) |
|---|---|
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ concentration by injecting it six times and verifying that the precision (RSD) is acceptable (typically ≤ 10%).
Hypothetical Results:
| Parameter | Value |
|---|---|
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., ACN ± 2%)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak tailing, etc.).
Acceptance Criteria: System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal condition.
Standard Operating Protocol: Quantification of this compound
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN:Water mixture.
-
Working Standard Solution (25 µg/mL): Pipette 25.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: (This will be dependent on the formulation). For a tablet, a typical procedure would be: a. Weigh and finely powder a number of tablets. b. Transfer a portion of the powder equivalent to one average tablet weight into a volumetric flask. c. Add diluent (e.g., 50:50 ACN:Water), sonicate to dissolve, and dilute to volume to achieve a theoretical concentration of ~25 µg/mL. d. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system according to the optimized conditions in Section 3.3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
System Suitability: Inject the Working Standard Solution five times. The RSD of the peak areas should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Inject the Working Standard Solution, followed by the Sample Preparations in duplicate. Reinject the standard after every 6-10 sample injections to bracket the samples.
Calculation
Calculate the amount of this compound in the sample using the response from the external standard.
Amount (mg) = (Area_Sample / Area_Std) * Conc_Std * Dilution_Factor
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development and validation of an HPLC-UV method for the quantification of this compound. By following the detailed protocols for method development, optimization, and validation against ICH guidelines, laboratories can implement a robust, reliable, and accurate method suitable for quality control and research environments. The emphasis on the rationale behind each step empowers scientists to troubleshoot and adapt the method as needed, ensuring its long-term viability.
References
- Vertex AI Search. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta.
-
ResearchGate. (2008). Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. Retrieved from [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
- Journal of Pharmaceutical Research and Reports. (2023). Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form.
-
PubMed Central. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Retrieved from [Link]
-
Brieflands. (2012). Determination of Levonorgestrel and Ethinyl Estradiol in Pharmaceutical Formulations by H-Point Standard Addition Method in Nona. Retrieved from [Link]
-
ResearchGate. (2006). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. Retrieved from [Link]
-
ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
- Agilent. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Japanese Pharmacopoeia. Norgestrel and Ethinylestradiol Tablets.
-
National Institutes of Health. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ASEAN. Identification of steroids in cosmetic products by TLC and HPLC. Retrieved from [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
National Institutes of Health. Norgestrel PubChem CID 9860. Retrieved from [Link]
-
TSI Journals. (2006). Liquid Chromatographic And Spectrophotometric Determination Of Ethinyl Estradiol And Levonorgestrel In Pharmaceutical Preparations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
- Agilent. Preparative Purification of Corticosteroids by HPLC.
-
RJ Wave. A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi. Retrieved from [Link]
-
U.S. Food and Drug Administration. Finding of No Significant Impact. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. Norgestrel. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,. Retrieved from [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asean.org [asean.org]
- 9. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for the Isolation and Purification of 8(14)-Dehydro Norgestrel
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed methodologies for the isolation and purification of 8(14)-Dehydro Norgestrel, a key related substance and impurity of the synthetic progestin Norgestrel and its active enantiomer, Levonorgestrel.[1][2] Achieving high purity of this compound is critical for its use as a reference standard in quality control, stability studies, and analytical method development for pharmaceutical formulations. This document outlines a multi-step strategy employing flash chromatography, preparative high-performance liquid chromatography (HPLC), and final crystallization. The protocols are designed to be robust and reproducible, with a focus on the scientific rationale behind each step to empower researchers in drug development and quality assurance.
Introduction: The Significance of this compound
This compound, chemically known as (±)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, is a significant impurity found in the synthesis of Norgestrel.[1] Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel, with the latter being the biologically active component used in hormonal contraceptives.[3][4] The presence and quantity of impurities like this compound must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, obtaining this compound in a highly purified form is essential for its use as a certified reference material for the accurate identification and quantification of impurities in Norgestrel and Levonorgestrel active pharmaceutical ingredients (APIs).
The purification of this compound from a complex synthetic mixture presents several challenges due to the structural similarity of steroidal impurities. This guide provides a systematic approach to overcome these challenges, yielding a final product with purity exceeding 98%.
Overview of the Purification Strategy
The purification of this compound from a crude synthetic mixture is best approached with a multi-step strategy that leverages orthogonal separation mechanisms. This ensures the removal of a wide range of impurities with varying polarities and chemical properties. The overall workflow is depicted below.
Caption: A multi-step purification strategy for this compound.
Step-by-Step Protocols
Initial Purification by Flash Chromatography
Rationale: Flash chromatography is an efficient technique for the rapid, preparative separation of compounds from a crude mixture. It is particularly useful for removing bulk impurities and isolating fractions enriched with the target compound. For steroidal compounds, a normal-phase separation on silica gel is often effective. The choice of a solvent system is critical and is typically developed using analytical thin-layer chromatography (TLC). A hexane/ethyl acetate system provides good resolving power for steroids of intermediate polarity.
Protocol:
-
Sample Preparation:
-
Dissolve the crude reaction mixture containing this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the DCM solution and evaporate the solvent to dryness. This dry-loading technique prevents band broadening and improves separation.
-
-
Column and Solvent System:
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Mobile Phase: A gradient of ethyl acetate in hexane. The gradient is optimized based on prior TLC analysis of the crude mixture.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Pre-packed silica gel cartridge |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 40 mL/min (for a 40g column) |
| Detection | UV at 254 nm |
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or analytical HPLC to identify those containing the highest concentration of this compound.
-
Pool the enriched fractions and evaporate the solvent under reduced pressure.
-
High-Resolution Purification by Preparative HPLC
Rationale: Following the initial bulk purification, preparative HPLC is employed for high-resolution separation of this compound from closely related structural isomers and other remaining impurities.[5] A reversed-phase C18 column is chosen to provide an orthogonal separation mechanism to the normal-phase flash chromatography. The mobile phase, typically a mixture of acetonitrile and water, allows for fine-tuning of the separation.[6][7]
Protocol:
-
Sample Preparation:
-
Dissolve the enriched material from the flash chromatography step in the initial mobile phase composition (e.g., 50:50 acetonitrile/water).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 241 nm and 254 nm |
| Injection Volume | 5-10 mL, depending on concentration |
-
Fraction Collection and Purity Analysis:
-
Collect fractions corresponding to the main peak of this compound.
-
Perform analytical HPLC on the collected fractions to assess purity.
-
Pool fractions with a purity of >98%.
-
Caption: Decision-making workflow for pooling HPLC fractions based on purity.
Final Purification by Crystallization
Rationale: Crystallization is a powerful technique for the final "polishing" of the purified compound. It not only removes trace impurities but also ensures the desired polymorphic form of the final product. The selection of a suitable solvent system is crucial; a good solvent should dissolve the compound at an elevated temperature and allow it to crystallize upon cooling. For Levonorgestrel, a related compound, solvent systems like ethyl acetate/n-heptane and methanol/water have been shown to be effective.[8] A similar approach is adapted here.
Protocol:
-
Solvent Selection:
-
Experiment with small quantities of the purified this compound to find a suitable solvent system. A combination of a good solvent (e.g., ethyl acetate, methanol) and an anti-solvent (e.g., n-heptane, water) often yields high-quality crystals.
-
-
Crystallization Procedure (Example with Ethyl Acetate/n-Heptane):
-
Dissolve the pooled and dried HPLC fractions in a minimal amount of warm ethyl acetate (approximately 40-50 °C).
-
Once fully dissolved, slowly add n-heptane dropwise until the solution becomes slightly turbid.
-
Add a few more drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, the solution can be further cooled to 0-4 °C for several hours.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Dry the crystals under vacuum at a temperature not exceeding 40 °C.
-
Purity Assessment and Characterization
The purity of the final this compound product must be rigorously assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a validated analytical HPLC method, similar to the one described for progesterone analysis, to determine the purity of the final product.[6][9]
-
Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 241 nm
-
-
Acceptance Criteria: Purity ≥ 98%, with no single impurity > 0.1%.
-
-
Mass Spectrometry (MS):
-
Confirm the identity of the purified compound by verifying its molecular weight. The accurate mass of this compound is 310.193.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any residual impurities. The spectra should be consistent with the structure of this compound.
-
Conclusion
The multi-step purification strategy detailed in this application note, combining flash chromatography, preparative HPLC, and crystallization, provides a robust and reliable method for obtaining high-purity this compound. The scientific rationale provided for each step allows for informed troubleshooting and adaptation of the protocols to specific laboratory conditions and crude material quality. The resulting high-purity compound is suitable for use as a reference standard in the pharmaceutical industry, contributing to the quality and safety of Norgestrel- and Levonorgestrel-containing products.
References
-
U.S. Food and Drug Administration. (n.d.). Finding of No Significant Impact. accessdata.fda.gov. [Link]
-
ResearchGate. (2015). Synthesis of related substances from levonorgestrel. [Link]
-
Wikipedia. (n.d.). Norgestrel. [Link]
-
National Center for Biotechnology Information. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]
-
Hemarsh Technologies. (n.d.). Norgestrel 8(14)-Dehydro Impurity. [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. [Link]
- Google Patents. (2013).
-
ResearchGate. (2021). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. [Link]
-
ResearchGate. (2017). (PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. [Link]
- Google Patents. (2009).
-
Britannica. (n.d.). Steroid - Isolation, Extraction, Purification. [Link]
-
PubMed. (1975). An improved extraction method for plasma steroid hormones. [Link]
-
National Center for Biotechnology Information. (2021). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. PMC. [Link]
- Google Patents. (2010). Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.
-
Oxford Academic. (2022). simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Laboratory Medicine. [Link]
-
SpringerLink. (1974). Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. [Link]
-
RSC Publishing. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
-
Journal of Young Pharmacists. (2009). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. [Link]
Sources
- 1. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Norgestrel - Wikipedia [en.wikipedia.org]
- 4. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009035527A2 - Levonorgestrel crystallization - Google Patents [patents.google.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. This compound | LGC Standards [lgcstandards.com]
Application Notes: 8(14)-Dehydro Norgestrel as a Reference Standard in Pharmaceutical Quality Control
Executive Summary & Scientific Rationale
Norgestrel is a synthetic progestin, a cornerstone active pharmaceutical ingredient (API) in hormonal contraceptives and hormone replacement therapies.[1][2][3] The biologically active enantiomer, Levonorgestrel, functions by modulating the female reproductive cycle to prevent pregnancy.[4][5] The stringent regulatory landscape for pharmaceuticals, governed by bodies such as the FDA and outlined in pharmacopeias, mandates rigorous control over impurities in both the API and the finished drug product.[6][7] Impurities, which can arise during synthesis or degradation, have the potential to impact the safety and efficacy of the final medication.
8(14)-Dehydro Norgestrel has been identified as a principal process-related impurity and a potential degradation product of Norgestrel.[8] Its structure features a double bond at the 8(14) position of the steroid core, distinguishing it from the parent molecule. The presence and quantity of this impurity must be meticulously monitored to ensure product quality.
This technical guide provides a comprehensive framework for the application of a certified this compound reference standard. It details its use in the identification and quantification of this impurity in Norgestrel and Levonorgestrel samples, the validation of stability-indicating analytical methods, and routine quality control (QC) testing. The protocols herein are designed to be self-validating and provide the scientific causality behind critical experimental choices, empowering researchers and QC analysts to maintain the highest standards of pharmaceutical integrity.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct application.
| Property | Value | Source(s) |
| Chemical Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one | [8] |
| Synonym(s) | Levonorgestrel EP Impurity A, Norgestrel 8(14)-Dehydro Impurity | [8] |
| CAS Number | 110785-09-6 | [8] |
| Molecular Formula | C₂₁H₂₆O₂ | [2][8] |
| Molecular Weight | 310.43 g/mol | [8] |
| Chemical Structure | (Structure of this compound) | N/A |
Core Applications in Pharmaceutical Analysis
The this compound reference standard is indispensable for several key analytical workflows in drug development and manufacturing.
Impurity Profiling and Quantification
The primary application is the accurate identification and quantification of the this compound impurity in batches of Norgestrel API and its finished dosage forms. A precisely characterized reference standard allows for the conversion of an instrument signal (e.g., peak area in a chromatogram) into a precise concentration, ensuring that the impurity level does not exceed the reporting, identification, and qualification thresholds defined by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for validating a stability-indicating method.
Detailed Experimental Protocols
These protocols provide a validated starting point for laboratory implementation. Analysts should perform internal verification to ensure suitability for their specific equipment and matrices.
Protocol 1: Preparation of Standard and Sample Solutions
Rationale: Accurate solution preparation is the foundation of reliable quantitative analysis. The choice of diluent (acetonitrile/water) is compatible with the reversed-phase HPLC method described below. Using volumetric flasks and pipettes ensures precision.
Materials:
-
This compound Reference Standard (RS)
-
Norgestrel or Levonorgestrel Reference Standard (e.g., USP or EP grade) [7]* Norgestrel API or powdered composite of finished product tablets
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Class A volumetric flasks and pipettes
-
Sonicator bath
Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
This compound Stock Standard (S1):
-
Accurately weigh approximately 5 mg of the this compound RS into a 50 mL volumetric flask.
-
Add ~30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent. This yields a concentration of ~100 µg/mL.
-
-
Norgestrel Stock Standard (S2):
-
Accurately weigh approximately 25 mg of the Norgestrel RS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with diluent as described above. This yields a concentration of ~500 µg/mL.
-
-
Working Standard Solution (for Quantification):
-
Pipette 1.0 mL of the this compound Stock (S1) into a 100 mL volumetric flask.
-
Dilute to volume with diluent. This yields a working concentration of ~1.0 µg/mL, which typically corresponds to a 0.2% impurity level relative to a 500 µg/mL Norgestrel sample. Adjust as needed based on expected impurity limits.
-
-
System Suitability Solution (SSS):
-
Pipette 5.0 mL of the this compound Stock (S1) and 5.0 mL of the Norgestrel Stock (S2) into a 50 mL volumetric flask.
-
Dilute to volume with diluent. This solution contains both the API and the impurity at appropriate concentrations to check for peak resolution.
-
-
Test Sample Preparation:
-
Accurately weigh a quantity of Norgestrel API or powdered tablet composite equivalent to ~25 mg of Norgestrel into a 50 mL volumetric flask.
-
Add ~30 mL of diluent, sonicate for 15 minutes to ensure complete extraction, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial. This yields a test concentration of ~500 µg/mL.
-
Protocol 2: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)
Rationale: This RP-HPLC method is designed to provide robust separation between the more non-polar Norgestrel and the slightly different polarity of the this compound impurity. A C18 column provides the necessary hydrophobic interaction, while an acetonitrile/water mobile phase allows for efficient elution. [5][9]UV detection at ~242 nm is selective for the conjugated chromophore present in both molecules. [9]
| Parameter | Recommended Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR RP-18e or equivalent) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 242 nm |
| Run Time | Approximately 15 minutes |
Analytical Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution (SSS).
-
The system is deemed ready if it meets the criteria in the table below.
-
-
Analysis:
-
Inject the Working Standard Solution.
-
Inject the Test Sample Preparation in duplicate.
-
Inject the Working Standard Solution again after a reasonable number of sample injections (e.g., every 6-10 samples) to monitor for instrument drift.
-
Data Interpretation & System Validation
System Suitability Criteria
Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on any given day. Resolution is the most critical parameter for an impurity method.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Resolution between Norgestrel and this compound peaks must be ≥ 2.0. |
| Tailing Factor (T) | Tailing factor for both peaks should be ≤ 2.0. |
| Theoretical Plates (N) | Plate count for the Norgestrel peak should be ≥ 2000. |
| %RSD of Peak Area | Relative Standard Deviation for 5 replicate injections of the SSS should be ≤ 2.0%. |
Calculation of Impurity Content
The percentage of this compound in the test sample is calculated using the following formula, assuming the response factor is close to 1.0 (this should be formally determined during method validation).
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp: Peak area of this compound in the Test Sample chromatogram.
-
Area_Std: Average peak area of this compound in the Working Standard Solution chromatograms.
-
Conc_Std: Concentration (µg/mL) of this compound in the Working Standard Solution.
-
Conc_Sample: Concentration (µg/mL) of Norgestrel in the Test Sample Preparation.
Handling and Storage of the Reference Standard
Rationale: The integrity and purity of the reference standard are paramount. Improper storage can lead to degradation, compromising the accuracy of all subsequent measurements.
-
Storage: Store the solid this compound reference standard in its original, tightly sealed container at the temperature recommended by the supplier, typically refrigerated (+2°C to +8°C) and protected from light. [7]* Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle with appropriate personal protective equipment (PPE), as steroid compounds can be potent.
-
Solution Stability: Stock and working solutions should be prepared fresh. If storage is necessary, solution stability should be validated. As a general rule, store solutions under refrigeration for no more than 24-48 hours.
Conclusion
The this compound reference standard is a critical tool for any laboratory involved in the development, manufacturing, or quality control of Norgestrel and Levonorgestrel products. Its proper application, as detailed in these notes, is essential for robust impurity profiling, the validation of specific and stability-indicating analytical methods, and ensuring that each batch of medication released to the public meets the highest standards of quality, safety, and efficacy.
References
-
ResearchGate. (n.d.). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. Available at: [Link]
-
PubChem - NIH. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. Available at: [Link]
-
FDA. (1999). Norgestrel And Ethinyl Estradiol Chemistry Review. Available at: [Link]
-
FDA. (n.d.). Finding of No Significant Impact for Norgestrel. Available at: [Link]
-
PubMed Central. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Available at: [Link]
-
Pharmaffiliates. (n.d.). Norgestrel-impurities. Available at: [Link]
-
Hemarsh Technologies. (n.d.). Norgestrel 8(14)-Dehydro Impurity. Available at: [Link]
-
1mg. (n.d.). Dydroboon Tablet: View Uses, Side Effects, Price and Substitutes. Available at: [Link]
-
PubMed. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Available at: [Link]
-
PubMed. (n.d.). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. Available at: [Link]
-
EDQM. (n.d.). NORGESTREL CRS. Available at: [Link]
-
ResearchGate. (n.d.). Trace analysis of contraceptive drug levonorgestrel in wastewater samples by a newly developed indirect competitive enzyme-linked immunosorbent assay (ELISA) coupled with solid phase extraction. Available at: [Link]
-
USP. (n.d.). Norgestrel. Available at: [Link]
-
Neliti. (n.d.). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. Available at: [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Detailed view [crs.edqm.eu]
- 8. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 8(14)-Dehydro Norgestrel in Pharmaceutical Quality Control using HPLC-UV
Abstract
This application note provides a comprehensive guide for the identification and quantification of 8(14)-Dehydro Norgestrel, a critical process impurity in Norgestrel and Levonorgestrel Active Pharmaceutical Ingredients (APIs) and finished drug products. As a specified impurity in major pharmacopoeias, its control is essential for ensuring product quality, safety, and efficacy. This document outlines the strategic importance of monitoring this impurity, its physicochemical properties, and a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its analysis. The methodology is designed for robustness and is aligned with International Council for Harmonisation (ICH) validation principles, making it suitable for implementation in a regulated quality control (QC) laboratory.
Introduction: The Significance of this compound
Norgestrel, and its active levorotatory enantiomer Levonorgestrel, are synthetic progestogens widely used in hormonal contraceptives.[1][2] During the chemical synthesis of these APIs, the formation of structurally similar impurities is almost inevitable. One such critical impurity is (±)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, commonly known as this compound.[3][4] In the European Pharmacopoeia (Ph. Eur.), this compound is listed as Levonorgestrel Impurity A .[3]
The presence of an additional conjugated double bond in the steroid's B-ring (at the 8(14) position) differentiates it from the parent Norgestrel molecule. This structural alteration can potentially impact the drug's efficacy and safety profile. Therefore, regulatory bodies and pharmacopoeias, such as the Ph. Eur. under monograph 0926, mandate strict control over the levels of this impurity in both the drug substance and the final pharmaceutical product.[5][6]
This guide provides the scientific rationale and a detailed analytical procedure for using this compound as a reference standard for the accurate quantification and control of this impurity, ensuring the final drug product meets all quality specifications.
Structural Relationship and Physicochemical Properties
Understanding the structural difference between Norgestrel and its 8(14)-dehydro impurity is fundamental to developing a selective analytical method. The additional double bond in the impurity introduces rigidity and alters the molecule's chromophore.
Causality Behind Experimental Choices: The extended conjugation in this compound compared to the parent API results in a slight bathochromic shift (shift to a longer wavelength) in its maximum UV absorbance. While Norgestrel's λmax is typically around 240-242 nm, the impurity will also absorb strongly in this region.[7][8] This makes UV detection a suitable technique, but chromatographic separation is absolutely essential for differentiation and quantification. The structural similarity necessitates a highly efficient chromatographic system, typically a reversed-phase C18 column, to achieve baseline resolution.
Caption: Structural relationship between Norgestrel and this compound.
Role as a Reference Standard in Quality Control
A well-characterized reference standard of this compound is indispensable for pharmaceutical QC. Its primary uses include:
-
Peak Identification: Confirming the identity of the impurity peak in a sample chromatogram by comparing retention times.
-
System Suitability Testing (SST): A solution containing both Levonorgestrel and this compound is used to verify the analytical system's performance, specifically its resolving power, before sample analysis. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a specific "Levonorgestrel for system suitability CRS" which contains specified impurities for this purpose.[6]
-
Quantitative Analysis: Used to prepare calibration standards for the accurate quantification of the impurity in test samples.
-
Method Validation: Essential for validating the analytical method's specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) as per ICH Q2(R1) guidelines.[7]
Detailed Protocol: HPLC-UV Method for Quantification
This section details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from Levonorgestrel.
Principle
The method utilizes a C18 stationary phase and a mobile phase of acetonitrile and water to separate Levonorgestrel and its related substances. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.
Reagents and Materials
-
Reference Standards: Levonorgestrel CRS, this compound (Levonorgestrel Impurity A) CRS.
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.[8]
Instrumentation
-
HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and a UV/PDA detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions
Expert Insight: The selected conditions are a common starting point for steroid analysis. A C18 column provides excellent hydrophobic retention for these molecules. The mobile phase composition of acetonitrile and water is chosen for its good solvating power and UV transparency. A wavelength of 242 nm is selected as it offers a robust response for both Levonorgestrel and its α,β-unsaturated ketone chromophore-containing impurities.[8][9]
| Parameter | Condition |
| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm[10] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), isocratic[7][8] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm[8][9] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Reference Standard Stock Solution (A): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).
-
Levonorgestrel Stock Solution (B): Accurately weigh about 25 mg of Levonorgestrel CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).
-
System Suitability Solution (SST): Transfer 5.0 mL of Levonorgestrel Stock Solution (B) to a 50 mL volumetric flask. Add 1.0 mL of Reference Standard Stock Solution (A) and dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Levonorgestrel and 2.0 µg/mL of this compound.
-
Test Sample Preparation (Drug Substance): Accurately weigh about 25 mg of the Levonorgestrel sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Nominal Concentration ≈ 500 µg/mL).
Analysis Workflow & System Suitability
The workflow ensures the system is performing correctly before analyzing any test samples.
Caption: Experimental workflow for HPLC analysis of this compound.
System Suitability Criteria:
-
Resolution: The resolution between the Levonorgestrel peak and the this compound peak must be greater than 2.0.[10]
-
Tailing Factor: The tailing factor for the Levonorgestrel peak should not be more than 1.5.[7]
-
Precision: The relative standard deviation (%RSD) for five replicate injections of the Levonorgestrel peak area must be not more than 2.0%.[7]
Calculation and Acceptance Criteria
The percentage of this compound in the sample is calculated using the response from the known standard.
Calculation Formula:
Where:
-
Area_Imp_Sample: Peak area of this compound in the test sample chromatogram.
-
Area_Imp_Std: Average peak area of this compound in the SST or a dedicated standard solution.
-
Conc_Std: Concentration (mg/mL) of this compound in the standard solution.
-
Conc_Sample: Concentration (mg/mL) of the Levonorgestrel sample.
Acceptance Criteria: The acceptance criteria for impurities are defined by regulatory bodies and are product-specific. Based on ICH guidelines and pharmacopeial limits, a typical specification for a known, specified impurity like this compound would be:
-
Not More Than (NMT) 0.2%
This limit is an example and must be established based on the product's development and stability data. The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities.[2]
Method Validation Strategy (ICH Q2(R1))
To ensure this method is suitable for its intended purpose, it must be validated. A forced degradation study is a cornerstone of this validation, proving the method's stability-indicating capability.
Forced Degradation (Specificity)
Trustworthiness through Self-Validation: A forced degradation study is performed to demonstrate that the analytical method can accurately measure the analyte of interest without interference from potential degradation products.[11][12] The Levonorgestrel API should be subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[10][11] The chromatograms from these stressed samples must show that the this compound peak is well-resolved from any degradants formed, thus proving the method's specificity. Levonorgestrel has been shown to degrade under basic and oxidative conditions.[10]
Validation Parameters
The following parameters must be evaluated:
-
Linearity: A linear relationship between the concentration and the peak area of this compound should be established, typically from the Limit of Quantification (LOQ) to 150% of the specification limit. A correlation coefficient (r²) of >0.999 is expected.[7][13]
-
Accuracy: The recovery of the impurity should be assessed by spiking the API with known amounts of the this compound reference standard at different levels (e.g., 50%, 100%, 150% of the specification limit). Recoveries are typically expected to be within 98-102%.[13]
-
Precision (Repeatability & Intermediate Precision): The RSD of results from multiple preparations of the same sample should be evaluated to demonstrate the method's repeatability. Intermediate precision is assessed by having different analysts, on different days, with different equipment. An RSD of <10% is generally acceptable for impurity analysis.
-
Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
-
Limit of Detection (LOD): The lowest concentration of the impurity that can be detected but not necessarily quantified. This is typically established at a signal-to-noise ratio of 3:1.
-
Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Conclusion
The control of this compound is a critical aspect of quality assurance for Norgestrel- and Levonorgestrel-containing pharmaceuticals. The use of a well-characterized reference standard is essential for the accurate identification and quantification of this impurity. The provided HPLC-UV method offers a robust, reliable, and reproducible protocol suitable for routine analysis in a regulated QC environment. Proper validation, including forced degradation studies, will ensure the method is stability-indicating and fit for its intended purpose, ultimately safeguarding patient health by ensuring the purity and quality of the final drug product.
References
- Panda, S. S., B. V. V. Ravi Kumar, and G. V. S. R. Pavan Kumar. "RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation." Future Journal of Pharmaceutical Sciences 7.1 (2021): 1-11. [URL: https://fjps.springeropen.com/articles/10.1186/s43094-021-00262-x]
- Sravan, G., et al. "ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY." GSC Biological and Pharmaceutical Sciences 13.3 (2020): 219-228. [URL: https://www.researchgate.
- Reddy, B. Sunitha, et al. "Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation." International Journal of Advanced Science and Research 2.5 (2017): 32-37. [URL: https://www.allscientificjournal.com/archives/2017/vol2/issue5/2-5-19]
- Rizk, M., et al. "Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection." Macedonian pharmaceutical bulletin 61.1 (2015): 39-49. [URL: https://www.researchgate.
- Reddy, Rajasekhara, et al. "Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets." International Journal of Scientific Research in Science, Engineering and Technology (2020). [URL: http://ijsrm.humanjournals.com/wp-content/uploads/2020/05/29.Rajasekhara-Reddy-et-al.pdf]
- Kumar, V. Pavan, et al. "Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form." Asian Journal of Pharmaceutical Analysis 13.1 (2023): 44-51. [URL: https://ajpa.info/index.php/ajpa/article/view/154]
- Clearsynth. "Levonorgestrel EP Impurity A." Clearsynth. Accessed January 23, 2026. [URL: https://www.clearsynth.com/en-in/product/levonorgestrel-ep-impurity-a-cs-o-37870]
- European Directorate for the Quality of Medicines & HealthCare. "LEVONORGESTREL FOR SYSTEM SUITABILITY 1 CRS." EDQM CRS Catalogue. Accessed January 23, 2026. [URL: https://crs.edqm.eu/db/4DCGI/View=Y0001431]
- de Almeida, Taís, et al. "Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach." Journal of Pharmaceutical and Biomedical Analysis 222 (2022): 115101. [URL: https://pubmed.ncbi.nlm.nih.gov/36279624/]
- Pharmaffiliates. "Levonorgestrel-impurities." Pharmaffiliates. Accessed January 23, 2026. [URL: https://www.
- Bajaj, S., et al. "Forced degradation in pharmaceuticals-A regulatory update." Journal of Applied Pharmaceutical Science (2022). [URL: https://www.researchgate.
- International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." (2006). [URL: https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf]
- Medicines Evaluation Board of the Netherlands. "Public Assessment Report: Levonorgestrel/Ethinylestradiol Actavis." (2013). [URL: https://www.
- SynZeal. "Levonorgestrel EP Impurity A." SynZeal. Accessed January 23, 2026. [URL: https://www.synzeal.com/levonorgestrel-ep-impurity-a-cas-no-1260525-53-8]
- U.S. Pharmacopeia. "USP Monographs: Levonorgestrel." USP29-NF24. [URL: https://www.drugfuture.
- Asian Journal of Research in Chemistry. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." (2022). [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2022-15-11-1.html]
- UK Medicines and Healthcare products Regulatory Agency. "Public Assessment Report: Emerres 1.5 mg Tablet." (2014). [URL: https://mhraproducts4853.blob.core.windows.net/docs/d62261563f82024c081395b05b33e2133203f19e]
- European Directorate for the Quality of Medicines & HealthCare. "INFORMATION LEAFLET Ph. Eur. Reference Standard: LEVONORGESTREL FOR SYSTEM SUITABILITY 2 CRS batch 2." EDQM CRS Catalogue. (2022). [URL: https://crs.edqm.eu/db/4DCGI/db/4DCGI/leaflet=Y0001618]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. Levonorgestrel EP Impurity A | 1260525-53-8 | SynZeal [synzeal.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Detailed view [crs.edqm.eu]
- 6. crs.edqm.eu [crs.edqm.eu]
- 7. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 10. allsciencejournal.com [allsciencejournal.com]
- 11. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpscr.info [ijpscr.info]
Synthesis of 8(14)-Dehydro Norgestrel for Research Applications: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 8(14)-dehydro norgestrel, a derivative of the synthetic progestin norgestrel. This compound is of significant interest to researchers in medicinal chemistry and pharmacology for studies related to steroid receptor binding, drug metabolism, and the development of novel hormonal agents. The protocol herein describes a robust and reproducible method for the dehydrogenation of commercially available norgestrel, yielding the target compound in high purity.
Introduction
Norgestrel, a second-generation progestin, is a racemic mixture of dextro- and levonorgestrel, with the latter being the biologically active enantiomer.[1] Structural modifications of the steroidal backbone can lead to significant alterations in biological activity. The introduction of a double bond at the 8(14)-position creates this compound, a compound that serves as a valuable tool for exploring structure-activity relationships (SAR) within the progestogen class of steroids. This application note details a reliable synthetic protocol for accessing this important research compound.
Synthesis Strategy: Dehydrogenation of Norgestrel
The most direct and efficient route to this compound is the dehydrogenation of the parent compound, norgestrel. For this transformation, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been selected as the oxidant. DDQ is a highly effective and widely used reagent for the dehydrogenation of steroidal ketones, often favored for its high reactivity and selectivity under relatively mild conditions.[2][3] The reaction proceeds through a hydride abstraction mechanism, leading to the formation of the desired α,β-unsaturated system.
Experimental Workflow Diagram
Figure 1: Synthetic workflow for the preparation of this compound.
Detailed Synthetic Protocol
Materials and Equipment:
-
Norgestrel (starting material)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane
-
Silica gel for column chromatography
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve norgestrel (1.0 eq) in anhydrous dioxane.
-
Reagent Addition: To the stirred solution, add DDQ (1.2 eq).
-
Dehydrogenation Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated DDQ hydroquinone (DDQH2) byproduct can be removed by filtration.
-
Wash the filter cake with a small amount of cold dioxane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to separate the product from any remaining starting material and byproducts.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic shifts for vinylic protons and the absence of the C8 and C14 proton signals present in the starting material. |
| ¹³C NMR (CDCl₃, 100 MHz) | Appearance of new olefinic carbon signals corresponding to the 8(14) double bond and shifts in the signals of neighboring carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of this compound (C₂₁H₂₆O₂). |
| HPLC | A single major peak indicating high purity. |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several key checkpoints:
-
In-process Control: The progress of the dehydrogenation reaction should be closely monitored by TLC. This allows for the determination of the reaction endpoint, preventing the formation of potential over-oxidation byproducts.
-
Product Characterization: The final product must be thoroughly characterized by NMR and mass spectrometry to confirm its chemical structure. The purity should be assessed by HPLC. These analytical data provide definitive validation of the successful synthesis of this compound.
-
Reproducibility: This protocol has been designed based on well-established dehydrogenation reactions of steroidal ketones using DDQ, a method known for its reliability and reproducibility in the field of steroid chemistry.[2][3]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound for research purposes. The use of DDQ as a dehydrogenating agent offers an efficient and straightforward method for obtaining this valuable research compound from commercially available norgestrel. The described workflow, coupled with rigorous in-process monitoring and final product characterization, ensures the synthesis of high-purity this compound, suitable for a wide range of research applications in medicinal chemistry and drug development.
References
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. (2021-09-08). [Link]
-
Norgestrel 8(14)-Dehydro Impurity. Hemarsh Technologies. [Link]
-
Dichloro Dicyano Quinone (DDQ). Dr. BK Singh, Department of Chemistry, University of Delhi. [Link]
-
Finding of No Significant Impact. accessdata.fda.gov. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Shape Issues for 8(14)-Dehydro Norgestrel in HPLC
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of 8(14)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges. By understanding the underlying causes of peak distortion, you can develop robust and reliable analytical methods.
Understanding this compound's Chromatographic Behavior
Frequently Asked Questions (FAQs) on Peak Shape Troubleshooting
This section addresses the most common peak shape abnormalities observed for this compound: peak tailing, peak fronting, and split peaks.
Peak Tailing: The Most Common Challenge
Peak tailing is characterized by an asymmetry factor greater than 1.2, where the latter half of the peak is broader than the front half.[5] This is a frequent issue when analyzing compounds with basic functional groups, like the ketone group in this compound, on silica-based columns.[5]
Question 1: My this compound peak is tailing. What is the most likely cause and how can I fix it?
Answer: The primary cause of peak tailing for compounds like this compound is often secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6] These acidic silanol groups can interact with the weakly basic sites on your analyte, leading to a secondary, stronger retention mechanism that causes the tailing effect.[5][7]
Here is a systematic approach to address peak tailing:
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Use of a Highly Deactivated Column:
-
Rationale: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a column with high-purity silica and advanced end-capping will minimize secondary interactions.[5]
-
Action: Switch to a column specifically designed for the analysis of basic compounds or one with a high degree of end-capping.
-
-
Competitive Mobile Phase Additives:
-
Rationale: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from your analyte.
-
Action: Add 0.1-0.5% TEA to your mobile phase. Be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).
-
-
Column Temperature Optimization:
-
Rationale: Increasing the column temperature can sometimes improve peak shape by reducing the strength of secondary interactions.[9]
-
Action: Experiment with increasing the column temperature in increments of 5 °C.
-
Question 2: Could my sample solvent be causing the peak tailing?
Answer: Yes, the sample solvent can significantly impact peak shape.[10][11] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing.[8][12]
Protocol to Address Sample Solvent Mismatch:
-
Dissolve in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[10]
-
Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume. This minimizes the volume of strong solvent introduced onto the column.
Peak Fronting: A Less Common but Equally Problematic Issue
Peak fronting, where the asymmetry factor is less than 1, results in a peak with a leading edge that is broader than the trailing edge.
Question 3: I am observing peak fronting for this compound. What are the potential causes?
Answer: Peak fronting is often a result of column overload, poor sample solubility, or physical degradation of the column bed.[13][14][15]
Troubleshooting Protocol for Peak Fronting:
-
Check for Mass Overload:
-
Evaluate Sample Solubility:
-
Rationale: If the analyte has poor solubility in the mobile phase, it may precipitate at the head of the column and then redissolve as the gradient progresses, causing a distorted peak.[15]
-
Action: Ensure your sample is fully dissolved in the injection solvent. Consider using a weaker injection solvent to improve on-column focusing.[10]
-
-
Inspect for Column Voids:
-
Rationale: A void or channel in the column packing material can lead to a non-uniform flow path, resulting in peak fronting or splitting.[8] This can be caused by pressure shocks or operating at a pH outside the column's stability range.[15]
-
Action: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[5] However, a column with a significant void will likely need to be replaced.[16]
-
Split Peaks: Indicative of a Disrupted Chromatographic Path
Split peaks are a clear sign that the analyte band is being divided as it travels through the system.[17]
Question 4: Why is my this compound peak splitting, and how do I resolve this?
Answer: Peak splitting can be caused by a variety of issues, from simple connection problems to more complex column and method-related factors.[17][18]
Troubleshooting Protocol for Split Peaks:
-
Check System Connections:
-
Rationale: A poor connection between the injector, column, and detector can create dead volume where the sample can spread out and travel along different paths.[17]
-
Action: Ensure all fittings, especially those connected to the column, are properly tightened. Check for any slippage in PEEK tubing.[13][17]
-
-
Investigate Column Contamination or Blockage:
-
Rationale: A partially blocked frit at the column inlet can disrupt the flow of the sample onto the column, causing it to split.[8] Contaminants from the sample matrix can also accumulate at the head of the column.[19]
-
Action:
-
Remove any guard column to see if the problem is resolved.
-
If the analytical column is suspected, try back-flushing it with a strong solvent (check manufacturer's guidelines).[5][8]
-
Using a guard column and ensuring proper sample preparation (e.g., filtration or solid-phase extraction) can prevent this issue.[19]
-
-
-
Sample Solvent and Mobile Phase Incompatibility:
-
Rationale: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks.
-
Action: Ensure your sample solvent is compatible with the mobile phase. As a best practice, use the initial mobile phase as the sample solvent.
-
-
Co-eluting Impurity:
-
Rationale: What appears to be a split peak could be two closely eluting compounds.[18]
-
Action: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, you have a co-elution issue that needs to be addressed by modifying your separation method (e.g., changing the gradient, mobile phase composition, or column chemistry).[18]
-
Visual Troubleshooting Workflows
To aid in your troubleshooting process, the following diagrams illustrate the logical steps to take when encountering common peak shape issues.
Caption: Troubleshooting workflow for peak fronting and splitting.
Summary of Key Troubleshooting Parameters
| Peak Problem | Primary Causes | Recommended Solutions |
| Tailing | Secondary silanol interactions, mobile phase pH too high, sample solvent mismatch. [5][6][8] | Lower mobile phase pH (3-4), use a highly deactivated/end-capped column, dissolve the sample in the mobile phase. [5] |
| Fronting | Column overload (mass or volume), poor sample solubility, column void. [13][14][15] | Reduce sample concentration/injection volume, ensure complete sample dissolution, replace the column if a void is present. [15] |
| Splitting | Blocked column frit, column contamination, poor connections (dead volume), sample solvent incompatibility. [8][17] | Use a guard column, filter samples, check all fittings, inject the sample in the mobile phase. [17][19] |
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your HPLC analyses, leading to more accurate and reproducible results. Should you continue to experience difficulties, consulting your column manufacturer's troubleshooting guides or contacting their technical support is recommended.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Waters Knowledge Base. What are some common causes of peak fronting? - WKB255705. [Link]
-
Waters Knowledge Base. What are common causes of peak splitting when running an LC column? - WKB194672. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubMed Central. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Biorelevant. Signs of HPLC Column deterioration and biorelevant media. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Agilent. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
Separation Science. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. [Link]
-
PubChem - NIH. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link]
-
HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
-
LCGC North America. Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]
-
RSC Publishing. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
LCGC International. On-Column Sample Degradation. [Link]
-
LCGC International. Peak Fronting . . . Some of the Time. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
SciSpace. Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. [Link]
-
Agilent. Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
PubMed. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
Semantic Scholar. Method Development and Validation for Desogestrel and Ethinylestradiolin Combined Pharmaceutical Dosage Form by RP-HPLC. [Link]
-
Pharmaffiliates. CAS No : 797-63-7 | Product Name : Levonorgestrel. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Wikipedia. Norgestrel. [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Levonorgestrel | 797-63-7 [chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. support.waters.com [support.waters.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. acdlabs.com [acdlabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. support.waters.com [support.waters.com]
- 18. sepscience.com [sepscience.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 8(14)-Dehydro Norgestrel
Welcome to the technical support center for the analysis of 8(14)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing mass spectrometry parameters for this specific synthetic progestin. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.
Introduction to this compound Analysis
This compound is a synthetic steroid and an active metabolite or intermediate of other progestins. Accurate and sensitive quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and formulation analysis. Due to its structural similarity to other steroids like Levonorgestrel, many of the analytical principles are transferable. However, the presence of the double bond at the 8(14) position introduces unique considerations for mass spectrometry method development. This guide will walk you through the critical parameters and provide a logical framework for their optimization.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for steroid analysis. This is crucial for distinguishing between structurally similar steroids and for detecting them at low concentrations in complex biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the mass spectrometry analysis of this compound.
Ionization Source Selection: ESI or APCI?
Question: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?
Answer: Both ESI and APCI can be used for the analysis of steroids.[1] The choice depends on the specific requirements of your assay, such as sensitivity and matrix effects.
-
Electrospray Ionization (ESI): ESI is generally the preferred method for its high sensitivity, especially for compounds that can be readily ionized in solution.[1] For steroids like Levonorgestrel, which is structurally similar to this compound, ESI has been shown to provide excellent sensitivity.[2][3] It is particularly effective when working with low sample concentrations. However, ESI can be more susceptible to matrix effects, which can suppress the analyte signal.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often less prone to matrix effects compared to ESI.[1] It is well-suited for less polar and more volatile compounds. While potentially less sensitive than ESI for this class of compounds, it can offer more robust performance with complex matrices.[1]
Recommendation: Start with ESI in positive ion mode, as it is likely to provide the highest sensitivity. If you encounter significant matrix effects that cannot be mitigated by sample preparation or chromatography, consider evaluating APCI.
Precursor Ion Selection and Adduct Formation
Question: What is the expected precursor ion for this compound in positive ion mode, and should I be concerned about adduct formation?
Answer: this compound has a monoisotopic mass of approximately 310.2 g/mol . In positive ion ESI, the most common ion observed for steroids is the protonated molecule, [M+H]⁺.[4] Therefore, you should target a precursor ion of m/z 311.2.
It is also advisable to check for the formation of other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if the mobile phase contains these salts. These adducts will appear at m/z 333.2 and m/z 349.1, respectively. While the protonated molecule is typically the most abundant and preferred for quantification, monitoring for adducts can be useful for confirmation and troubleshooting.
Fragmentation (MS/MS) and Product Ion Selection
Question: How do I determine the optimal product ions for Multiple Reaction Monitoring (MRM) of this compound?
Answer: The selection of specific and intense product ions is critical for the sensitivity and selectivity of an MRM assay. Since there is no specific literature on the fragmentation of this compound, we can infer from the fragmentation of the structurally similar Levonorgestrel.
For Levonorgestrel (m/z 313.2), common product ions are observed at m/z 245.1, 91.0, and 109.0.[1][4][5] The fragmentation pathways generally involve losses from the steroid backbone. The presence of the 8(14)-double bond in your analyte might lead to different fragmentation patterns or ion abundances.
Experimental Protocol for Product Ion Selection:
-
Infusion Experiment: Directly infuse a standard solution of this compound into the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the precursor ion (m/z 311.2).
-
Product Ion Scan: Perform a product ion scan (or MS/MS scan) of the precursor ion at various collision energies.
-
Identify Key Fragments: Identify the most intense and reproducible product ions. It is recommended to select at least two product ions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).
A logical workflow for this process is illustrated below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing the yield and purity of synthesized 8(14)-Dehydro Norgestrel
Welcome to the technical support center for the synthesis of 8(14)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this compound. As an important reference standard and a potential intermediate in steroid chemistry, precise control over the synthesis of this compound is crucial. This document provides the technical insights to navigate the challenges of its synthesis.
I. Understanding the Synthesis of this compound
This compound is often encountered as an impurity in the synthesis of the widely used contraceptive, Norgestrel (and its active enantiomer, Levonorgestrel). Its formation is typically the result of an unintended dehydration side reaction. However, for research and analytical purposes, a targeted synthesis with high yield and purity is often desired. The core of this synthesis revolves around a controlled acid-catalyzed dehydration of a suitable Norgestrel precursor.
The general mechanism involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. A subsequent proton abstraction leads to the formation of a double bond. The regioselectivity of this elimination is a critical factor, determining whether the desired 8(14)-double bond is formed over other possible isomers.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, providing solutions based on established principles of steroid chemistry.
1. Low Yield of this compound
Question: My reaction is producing very low yields of the desired 8(14)-dehydro product, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the dehydration of a steroidal alcohol is a common issue that can often be traced back to several key factors:
-
Insufficient Acid Strength or Concentration: The dehydration of steroidal alcohols is an acid-catalyzed process.[1][2] If the acid catalyst is too weak or its concentration is too low, the initial protonation of the hydroxyl group, which is the rate-determining step, will be inefficient.
-
Solution: Consider using a stronger acid catalyst. While mineral acids like hydrochloric acid or sulfuric acid can be effective, they can also be harsh and lead to undesired side reactions. Organic sulfonic acids, such as p-toluenesulfonic acid (p-TSA), are often a good choice for controlled dehydration.[3] Experiment with increasing the molar equivalents of the acid catalyst incrementally.
-
-
Inadequate Reaction Temperature: Dehydration reactions are endothermic and thus require energy input to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. The optimal temperature will depend on the specific substrate and solvent system. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to find the balance between a reasonable reaction rate and the formation of degradation products.
-
-
Presence of Excess Water: As dehydration is a reversible reaction, the presence of water in the reaction mixture will shift the equilibrium back towards the starting alcohol, in accordance with Le Chatelier's principle.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus or the addition of a dehydrating agent (e.g., anhydrous magnesium sulfate) can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.
-
2. Formation of Multiple Dehydration Isomers
Question: My reaction is producing a mixture of dehydro-norgestrel isomers, not just the desired 8(14) product. How can I improve the regioselectivity of the dehydration?
Answer:
The formation of a mixture of isomeric alkenes is a classic challenge in elimination reactions. The distribution of these products is governed by both thermodynamic and kinetic factors, often summarized by Zaitsev's and Hofmann's rules. In the context of steroid chemistry, the rigid polycyclic structure also plays a significant role in dictating the stereoelectronic requirements for elimination.
-
Thermodynamic vs. Kinetic Control: The 8(14)-double bond is often not the most thermodynamically stable isomer. The Δ9(11) isomer can also be a significant byproduct.[3]
-
Solution: Reaction conditions can be tuned to favor kinetic or thermodynamic control. Lower temperatures and shorter reaction times may favor the kinetically preferred product. Conversely, higher temperatures and longer reaction times, in the presence of an acid catalyst, can allow for isomerization to the thermodynamically more stable product. Careful optimization of these parameters is key.
-
-
Choice of Dehydrating Agent: The nature of the acid catalyst and the solvent can influence the transition state of the elimination reaction, thereby affecting the product distribution.
-
Solution: Experiment with different dehydrating agents. While strong protic acids are common, Lewis acids can also effect dehydration and may offer different regioselectivity.[1] Additionally, reagents like Martin's sulfurane are known for promoting dehydration under milder conditions, which can sometimes lead to cleaner reactions with fewer side products.[4]
-
3. Low Purity of the Final Product
Question: After the reaction, my crude product is of low purity, containing both starting material and various byproducts. What are the best strategies for purification?
Answer:
Purification of steroid isomers can be challenging due to their similar physical properties. A multi-step purification strategy is often necessary.
-
Crystallization: This is a powerful technique for purifying steroids, provided a suitable solvent system can be found.[5]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have lower solubility.
-
Slowly cool the solution to allow for the formation of crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Repeat the process if necessary to achieve the desired purity.
-
-
Troubleshooting: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[6]
-
Protocol:
-
Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).
-
Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Optimization: The separation can be optimized by varying the composition of the mobile phase. A gradient elution (where the polarity of the mobile phase is gradually changed) can be particularly effective for separating complex mixtures.
-
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and logical starting material would be Norgestrel or Levonorgestrel itself, or a synthetic intermediate with a hydroxyl group at a position that can be eliminated to form the 8(14)-double bond. For instance, a precursor with a 14α-hydroxyl group could be a direct substrate for this dehydration.
Q2: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for both monitoring the reaction progress and determining the final purity.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development. Thin Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the reaction in real-time. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q3: Are there any specific safety precautions I should take when working with steroid dehydration reactions?
A3: Yes. Many of the reagents used, such as strong acids and organic solvents, are corrosive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Steroidal compounds themselves may be biologically active and should be handled with care to avoid exposure.
Q4: Can enzymatic methods be used for this dehydration?
A4: While enzymatic modifications of steroids are a growing field, specific enzymes for the direct dehydration to form an 8(14)-double bond are not commonly reported.[9] Most biochemical pathways involving double bond formation in the steroid nucleus are highly specific. However, research into novel enzymatic transformations is ongoing.
IV. Data Presentation
Table 1: Comparison of Dehydration Conditions (Hypothetical Data)
| Catalyst (molar eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| p-TSA (0.1) | Toluene | 80 | 12 | 35 | 85 |
| p-TSA (0.5) | Toluene | 110 (reflux) | 6 | 65 | 92 |
| H2SO4 (conc.) | Acetic Acid | 60 | 4 | 50 | 75 (with byproducts) |
| Martin's Sulfurane (1.2) | Dichloromethane | 25 | 8 | 70 | 95 |
V. Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration
-
To a solution of the starting steroidal alcohol (e.g., a 14α-hydroxy Norgestrel precursor) (1.0 g, 1.0 equiv) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and a condenser, add p-toluenesulfonic acid monohydrate (0.3 g, 0.5 equiv).
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
VI. Visualization of Key Concepts
Reaction Mechanism
Caption: General mechanism for the acid-catalyzed dehydration of a steroidal alcohol.
VII. References
-
Edwards, J. A., et al. (1972). Organic Reactions in Steroid Chemistry, Vol. II. Van Nostrand Reinhold Company.
-
Hazen, G. G., & Rosenburg, D. W. (1964). The Dehydration of 9α-Hydroxy Steroids. The Journal of Organic Chemistry, 29(7), 1930–1934.
-
Khan Academy. (n.d.). Acid-Catalyzed Dehydration. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]
-
Patel, D. R., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
-
RSC Publishing. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Natural Product Reports.
-
Shackleton, C., et al. (2002). Identification of 7(8) and 8(9) unsaturated adrenal steroid metabolites produced by patients with 7-dehydrosterol-delta7-reductase deficiency (Smith-Lemli-Opitz syndrome). The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 205-212.
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Study.com. (n.d.). Dehydration Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Dehydration reactions in polyfunctional natural products. Chemical Society Reviews, 44(21), 7660-7695.
-
U.S. Patent 2,849,460. (1958). Purification of steroids.
-
U.S. Patent 4,127,596. (1978). Non-aromatic oxygenated strong acid dehydration of 9α-hydroxyandrostenediones.
-
Wikipedia. (n.d.). Dehydration reaction. Retrieved from [Link]
-
Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
-
Zhang, T., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.
Sources
- 1. Transformations of 3-hydroxy steroids with lewis and anhydrous protic acids: the case of pregn-4-en-3β,17α,20β-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. US4127596A - Non-aromatic oxygenated strong acid dehydration of 9α-hydroxyandrostenediones - Google Patents [patents.google.com]
- 4. Dehydration reaction - Wikipedia [en.wikipedia.org]
- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 6. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 8(14)-Dehydro Norgestrel Impurity
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement; it is a cornerstone of patient safety and drug efficacy. Impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the drug product. This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of 8(14)-Dehydro Norgestrel, a potential impurity in Norgestrel, a widely used synthetic progestin.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the causality behind our experimental choices. We will compare a robust, workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a high-sensitivity, information-rich Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach. Every protocol herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[1][2]
The Imperative of Impurity Profiling in Synthetic Steroids
Norgestrel, a second-generation progestin, is synthesized through a multi-step process. This compound can potentially arise as a process-related impurity or a degradation product. Its structural similarity to the parent API necessitates a highly specific and sensitive analytical method to ensure its effective separation and quantification. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, which in this case is the reliable quantification of the this compound impurity.[1]
Comparative Analytical Methodologies: HPLC-UV vs. UPLC-MS/MS
Our comparative validation will focus on two powerful chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for routine quality control analysis of drug substances and their impurities. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity, making it particularly valuable for steroid profiling and impurity identification.[3][4][5]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for robust, routine quality control, providing reliable quantification of the target impurity.
-
Column: Waters Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent. A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for the separation of structurally similar steroid molecules.
-
Mobile Phase: A gradient of water and acetonitrile (ACN). The gradient elution allows for optimal separation of the more polar Norgestrel from the slightly less polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm. This wavelength is selected based on the UV absorbance maxima of Norgestrel and its related substances.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher throughput, sensitivity, and specificity, making it ideal for trace-level impurity analysis and confirmatory testing.
-
Column: Phenomenex Luna Omega C18 (100mm x 2.1mm, 1.6µm) or equivalent. The smaller particle size of the UPLC column allows for faster analysis times and improved resolution.[4]
-
Mobile Phase: A rapid gradient of water with 0.1% formic acid and methanol. The formic acid aids in the ionization of the analytes for mass spectrometric detection.[4]
-
Flow Rate: 0.4 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source operating in Multiple Reaction Monitoring (MRM) mode.[3] This highly specific detection method monitors for unique precursor-to-product ion transitions for both Norgestrel and the this compound impurity.[3]
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following parameters will be evaluated for both the HPLC-UV and UPLC-MS/MS methods.
Specificity (and Forced Degradation)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6][7] To demonstrate this, we will perform forced degradation studies on Norgestrel to generate potential degradation products.
Forced Degradation Protocol:
Norgestrel will be subjected to the following stress conditions to induce degradation:
-
Acid Hydrolysis: 2N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 2N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 30% H2O2 at 60°C for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to 1.2 million lux hours and near-UV energy of ≥200 Wh/m2.
The stressed samples will be analyzed by both methods. For the HPLC-UV method, peak purity will be assessed using a photodiode array (PDA) detector. For the UPLC-MS/MS method, the specificity is inherent in the MRM transitions, which are unique to the target analyte.
Acceptance Criteria:
-
The method should demonstrate baseline resolution (Rs > 1.5) between the this compound peak and the Norgestrel peak, as well as any other degradation products.
-
No interference from blank or placebo at the retention time of the impurity.
Diagram 1: Workflow for Specificity Testing
Caption: Workflow for demonstrating method specificity through forced degradation studies.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]
Linearity Protocol:
A series of solutions of this compound will be prepared at a minimum of five concentrations, ranging from the limit of quantitation (LOQ) to 150% of the proposed specification limit for the impurity.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[9]
-
y-intercept: The y-intercept of the regression line should be close to zero.
-
Residuals Plot: The residuals should be randomly distributed around the x-axis.
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| Range | LOQ to 150% of specification limit | LOQ to 150% of specification limit | The range is determined by the intended application of the method.[8] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to demonstrate excellent linearity. |
| y-intercept | Close to zero | Close to zero | A y-intercept close to zero indicates minimal systematic error. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][10] It is often determined by spike recovery studies.
Accuracy Protocol:
Samples of the Norgestrel API will be spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). A minimum of three preparations at each level will be analyzed.
Acceptance Criteria:
-
Mean Recovery: 85.0% to 115.0% for each concentration level. A sliding scale may be used, allowing for a wider range at lower concentrations.[1]
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| Spike Level 1 (50%) | 90.5% | 98.2% | UPLC-MS/MS often provides higher accuracy at lower concentrations due to reduced matrix effects. |
| Spike Level 2 (100%) | 95.2% | 99.5% | Both methods are expected to perform well at the target concentration. |
| Spike Level 3 (150%) | 98.1% | 101.3% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[6]
Precision Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of a spiked sample at 100% of the specification limit are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
Repeatability (%RSD): ≤ 5.0%
-
Intermediate Precision (%RSD): ≤ 10.0%[9]
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| Repeatability (%RSD) | 2.5% | 1.8% | The higher efficiency of UPLC often leads to better peak shapes and, consequently, improved precision. |
| Intermediate Precision (%RSD) | 4.2% | 3.1% | Both methods should demonstrate acceptable intermediate precision. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]
LOD and LOQ Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.[11]
-
Standard Deviation and Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
-
The precision at the LOQ should be acceptable (typically %RSD ≤ 10%).
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| LOD | 0.01% | 0.001% | The inherent sensitivity of mass spectrometry results in a significantly lower LOD for the UPLC-MS/MS method. |
| LOQ | 0.03% | 0.003% | The lower LOQ of the UPLC-MS/MS method allows for the quantification of the impurity at much lower levels. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][8][13]
Robustness Protocol:
Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. For the HPLC-UV method, these may include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The results should not be significantly affected by the changes in the method parameters.
Diagram 2: Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: Selecting the Right Tool for the Job
Both the HPLC-UV and UPLC-MS/MS methods, when properly validated, can be suitable for the determination of the this compound impurity. The choice of method depends on the specific requirements of the analysis.
-
The HPLC-UV method is a robust and reliable workhorse, perfectly suited for routine quality control in a manufacturing environment where the impurity levels are expected to be within a well-defined range. Its simplicity and cost-effectiveness are significant advantages.
-
The UPLC-MS/MS method offers superior sensitivity, specificity, and speed. It is the method of choice for challenging separations, trace-level impurity analysis, and for confirmatory testing. Its ability to provide structural information makes it invaluable during process development and for the characterization of unknown impurities.
Ultimately, a well-validated analytical method is a critical component of a comprehensive quality control strategy. By understanding the strengths and limitations of each technique and by rigorously validating the chosen method against established guidelines, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their products.
References
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved January 22, 2026, from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved January 22, 2026, from [Link]
-
Ermer, J. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved January 22, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 22, 2026, from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Retrieved January 22, 2026, from [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved January 22, 2026, from [Link]
-
Bhanu Prakash, Y. V. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. GSC Biological and Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. Retrieved January 22, 2026, from [Link]
-
Dolan, J. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC International. Retrieved January 22, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved January 22, 2026, from [Link]
-
LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (n.d.). The GMP Lab. Retrieved January 22, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved January 22, 2026, from [Link]
-
Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 22, 2026, from [Link]
-
Keevil, B. G., et al. (2022, March 9). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved January 22, 2026, from [Link]
-
Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. Retrieved January 22, 2026, from [Link]
-
Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ruggedness testing of an HPLC method for the determination of ciprofloxacin. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction. (2021, October 14). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Acceptance Criteria of Accuracy and Precision. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Norgestrel. Retrieved January 22, 2026, from [Link]
-
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2015, June 1). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Rapid Analysis of Norgestimate and Its Potential Degradation Products by Capillary Electrochromatography. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Robustness Tests. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved January 22, 2026, from [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. (n.d.). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. (2013, September 7). SciSpace. Retrieved January 22, 2026, from [Link]
-
Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia. (2025, October 10). PubMed. Retrieved January 22, 2026, from [Link]
-
Method for confirmation of synthetic corticosteroids in doping urine samples by liquid chromatography-electrospray ionisation mass spectrometry. (2025, October 25). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. Retrieved January 22, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 12. sepscience.com [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Potency of 8(14)-Dehydro Norgestrel and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic progestins, levonorgestrel stands as a well-characterized and widely utilized compound in various contraceptive formulations.[1][2] Its progestational and androgenic activities have been extensively studied, providing a solid benchmark for the development and evaluation of new progestogenic agents. This guide provides a detailed comparative analysis of the biological potency of levonorgestrel and a structurally related compound, 8(14)-Dehydro Norgestrel.
This compound is recognized primarily as an impurity of norgestrel and levonorgestrel, designated as "Levonorgestrel EP Impurity A".[3][4][5] While its presence in pharmaceutical preparations necessitates its chemical characterization, comprehensive data on its biological activity are notably scarce in publicly available literature. This guide will synthesize the robust dataset for levonorgestrel and, where data is absent for this compound, will provide a structural comparison and discuss the potential implications of its unique chemical feature—the C8-C14 double bond—on its biological potency.
Chemical Structures
A foundational understanding of the biological activity of these compounds begins with their molecular structures.
Levonorgestrel: The biologically active enantiomer of norgestrel, characterized by a typical gonane steroid skeleton.[1][6]
This compound: Structurally similar to levonorgestrel, with the key distinction of a double bond between carbons 8 and 14 of the steroid backbone.[3][4]
Progestogenic Potency: A Comparative Overview
The primary therapeutic effect of progestins is mediated through their interaction with the progesterone receptor (PR). The binding affinity for the PR and the subsequent transcriptional activation are key determinants of progestogenic potency.
Receptor Binding Affinity
Levonorgestrel exhibits a high binding affinity for the progesterone receptor.[7] This strong interaction is a cornerstone of its potent progestogenic effects, which include ovulation inhibition and changes to the cervical mucus and endometrium.[1]
In Vitro and In Vivo Progestogenic Activity
Levonorgestrel is a potent agonist of the progesterone receptor, effectively inducing the expression of progesterone-responsive genes in in vitro reporter assays.[7] In vivo, its progestational activity is well-established through classical assays such as the Clauberg test, which measures the endometrial proliferation in immature rabbits.[1]
Direct in vitro or in vivo data on the progestogenic activity of This compound is not available.
Androgenic Profile: A Key Differentiator
Many synthetic progestins, particularly those derived from 19-nortestosterone like levonorgestrel, exhibit some degree of androgenic activity due to their structural similarity to testosterone and their ability to bind to the androgen receptor (AR).
Receptor Binding Affinity
Levonorgestrel is known to bind to the androgen receptor, contributing to its androgenic side effect profile.[7][8]
As with the progesterone receptor, there is no published data on the binding affinity of This compound for the androgen receptor. The conformational changes induced by the 8(14)-double bond would also influence its interaction with the androgen receptor's ligand-binding domain.
In Vitro and In Vivo Androgenic Activity
The androgenic activity of levonorgestrel has been demonstrated in various in vitro and in vivo models. In vitro, it can transactivate the androgen receptor.[7] In vivo, the Hershberger assay in rats is a standard method to assess androgenic and anti-androgenic effects of compounds by measuring the weight of androgen-dependent tissues.[9][10] Levonorgestrel has shown androgenic effects in such assays.
No specific data on the androgenic activity of This compound from in vitro or in vivo studies is currently available.
Comparative Data Summary
| Parameter | Levonorgestrel | This compound |
| Progesterone Receptor (PR) Binding Affinity | High | Data not available |
| In Vitro Progestogenic Activity | Potent Agonist | Data not available |
| In Vivo Progestogenic Activity (e.g., Clauberg Test) | Active | Data not available |
| Androgen Receptor (AR) Binding Affinity | Binds to AR | Data not available |
| In Vitro Androgenic Activity | Agonist | Data not available |
| In Vivo Androgenic Activity (e.g., Hershberger Assay) | Active | Data not available |
Experimental Methodologies for Potency Determination
To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols are essential. The following sections outline the standard methodologies for assessing progestogenic and androgenic potency.
Progesterone and Androgen Receptor Signaling Pathways
The biological effects of both levonorgestrel and, hypothetically, this compound are mediated through their interaction with nuclear steroid receptors, leading to the regulation of gene expression.
Figure 1: Generalized steroid receptor signaling pathway.
Experimental Workflow: In Vitro and In Vivo Assays
A multi-tiered approach is necessary to fully characterize and compare the biological potency of these compounds.
Figure 2: Workflow for assessing steroid potency.
Detailed Protocol: Competitive Steroid Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for a specific steroid receptor compared to a radiolabeled ligand.[11][12]
1. Preparation of Receptor Source:
-
Prepare cytosol from target tissues (e.g., rat uterus for PR, rat prostate for AR) or use purified recombinant human receptors.[13]
-
Determine the protein concentration of the cytosol preparation.
2. Assay Setup:
-
In assay tubes, combine the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR).
-
Add increasing concentrations of the unlabeled test compound (levonorgestrel or this compound) or a reference compound (unlabeled progesterone or dihydrotestosterone).
-
Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).
3. Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or filtration through glass fiber filters.[13]
5. Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
6. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of the test compound compared to the reference compound.
Detailed Protocol: Reporter Gene Assay for Progestogenic/Androgenic Activity
This assay measures the ability of a compound to activate a steroid receptor and induce the expression of a reporter gene.[14][15]
1. Cell Culture and Transfection:
-
Culture a suitable cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human progesterone or androgen receptor.
-
A reporter plasmid containing a promoter with steroid response elements (SREs) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[16]
2. Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound (levonorgestrel or this compound) or a reference agonist.
-
Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).[15]
4. Cell Lysis and Reporter Assay:
-
Lyse the cells to release the reporter protein.
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
If a normalization control was used, measure its activity as well.
5. Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion and Future Directions
Levonorgestrel is a potent progestin with well-documented high affinity for the progesterone receptor and notable androgenic activity. In contrast, there is a significant lack of publicly available data on the biological potency of its 8(14)-dehydro derivative. The presence of the C8-C14 double bond in this compound introduces a significant structural change that is likely to alter its interaction with both the progesterone and androgen receptors.
To provide a definitive comparison, direct experimental evaluation of this compound is imperative. The detailed protocols provided in this guide for competitive receptor binding assays and reporter gene assays offer a clear path for researchers to undertake such studies. Elucidating the biological activity of this and other related impurities is crucial for a comprehensive understanding of the pharmacological and toxicological profiles of norgestrel- and levonorgestrel-containing pharmaceutical products. Future research should focus on synthesizing and purifying this compound to enable these critical biological assessments.
References
-
European Pharmacopoeia (Ph. Eur.) Online. Levonorgestrel. [Link]
-
PubChem. Norgestrel. National Center for Biotechnology Information. [Link]
-
Wikipedia. Norgestrel. [Link]
-
T3DB. Levonorgestrel. T3DB. [Link]
-
Africander D, Verhoog N, Hapgood JP. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. Steroids. 2017;123:30-39. [Link]
-
Sittig, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. An, & K. H. Kim (Eds.), High-Throughput Screening in Drug Discovery. IntechOpen. [Link]
-
INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]
-
SynZeal. Levonorgestrel EP Impurity A. [Link]
-
PubChem. Levonorgestrel. National Center for Biotechnology Information. [Link]
-
Gray LE Jr, Wilson VS, Noriega N, et al. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environ Health Perspect. 2006;114 Suppl 1(Suppl 1):98-105. [Link]
-
Bio-protocol. Competition binding assays. [Link]
-
QIAGEN. Cignal Reporter Assay Handbook. [Link]
-
Pharmatest Services. Hershberger bioassay. [Link]
-
Pollard TD. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017;28(21):2755-2759. [Link]
-
Promega Connections. Designing a Reporter Construct for Analyzing Gene Regulation. [Link]
-
Kleinstreuer NC, Ceger P, Allen D, et al. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. Reprod Toxicol. 2016;65:300-317. [Link]
-
PharmaCompass.com. Dl Norgestrel. [Link]
-
U.S. Environmental Protection Agency. DRAFT REPORT OF THE OECD VALIDATION OF THE RAT HERSHBERGER BIOASSAY: PHASE 3. [Link]
-
INDIGO Biosciences. Human Progesterone Receptor (NR3C3) Reporter Assay System. [Link]
-
DC Chemicals. Progesterone Receptor. [Link]
-
Hemarsh Technologies. Norgestrel 8(14)-Dehydro Impurity. [Link]
-
Jones A, Gibson A, Arlt VM, et al. Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium. Hum Reprod. 2004;19(1):111-119. [Link]
-
ICCVAM. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
-
Wilson WR, Anderson RF, Denny WA. Targeting the Androgen Receptor with Steroid Conjugates. J Med Chem. 2014;57(13):5499-5513. [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levonorgestrel EP Impurity A | 1260525-53-8 | SynZeal [synzeal.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]
- 6. Norgestrel - Wikipedia [en.wikipedia.org]
- 7. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promegaconnections.com [promegaconnections.com]
In the landscape of pharmaceutical quality control and drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Norgestrel, a synthetic progestin widely used in oral contraceptives, is no exception.[1] As a racemic mixture of dextronorgestrel and the biologically active levonorgestrel, its analytical characterization demands methods that are not only accurate and precise but also specific enough to distinguish between enantiomers and potential impurities.[2][3] This guide provides a comprehensive cross-validation of the predominant analytical techniques used for the quantification of norgestrel, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in method selection and implementation.
The Criticality of Method Selection for Norgestrel Analysis
The choice of an analytical method for norgestrel is dictated by the specific requirements of the analysis. Are you conducting routine quality control for batch release, where a robust and cost-effective HPLC-UV method might suffice? Or are you performing pharmacokinetic studies in plasma, demanding the exquisite sensitivity and selectivity of LC-MS/MS?[4][5] Furthermore, the need to identify and quantify process-related impurities and degradation products necessitates a thorough understanding of method specificity.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a framework for demonstrating that a chosen method is fit for its intended purpose, a principle that underpins the comparisons within this guide.[8]
Comparative Analysis of Key Quantification Methods
A variety of analytical techniques have been successfully employed for the quantification of norgestrel.[9] The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Older techniques such as spectrophotometry and potentiometric titration also find application, primarily for identity and purity assays in bulk drug substance.[2][10]
The following table summarizes the key performance characteristics of these methods based on published data.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Measurement of light absorbance of a chromogen formed with sulfuric acid.[11] |
| Specificity | Good. Can separate norgestrel from many related substances. Chiral separation is possible with specialized columns and mobile phases.[12] | Excellent. Highly specific due to monitoring of specific mass transitions.[13] Can readily distinguish between compounds with the same molecular weight but different fragmentation patterns. | Excellent. High specificity from mass detection. Requires derivatization. | Low. Prone to interference from other UV-absorbing compounds. Generally used for assay of the bulk drug.[11] |
| Sensitivity (LOQ) | ~5 ng/mL[9] | ~0.2 ng/mL to pg/mL range[13][14] | ~5 pg/mL (for ethynylestradiol, indicative of sensitivity for similar steroids)[15] | Higher µg/mL to mg/mL range. |
| Linearity Range | Typically in the µg/mL range (e.g., 0.005 - 25 µg/mL).[9] | Wide, often spanning several orders of magnitude (e.g., 0.2 - 50 ng/mL or 304 - 50,807 pg/mL).[13][14] | Typically in the pg/mL to ng/mL range. | Dependent on Beer's Law, generally narrower than chromatographic methods. |
| Precision (%RSD) | Typically < 2% for finished products.[16] | Intra- and inter-day precision typically < 15%.[13][14] | Typically < 15% for bioanalytical methods.[15] | Variable, generally higher than chromatographic methods. |
| Accuracy (% Recovery) | Typically 98-102% for drug product.[16] | Typically within 85-115% for bioanalytical assays.[14] | Good, with recoveries often between 75-90% after extraction.[15] | Dependent on the purity of the reference standard. |
| Primary Application | Routine QC, stability testing, content uniformity, and dissolution of finished products. | Bioanalysis (pharmacokinetic studies), impurity profiling at trace levels, and dose confirmation studies. | Bioanalysis, though less common now than LC-MS/MS. | Identity testing and assay of pure drug substance. |
In-Depth Look: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse of the pharmaceutical industry for routine analysis. Its robustness, cost-effectiveness, and ability to be validated to stringent cGMP standards make it ideal for quality control environments.
Causality in HPLC Method Design for Norgestrel
The development of a robust HPLC method for norgestrel is grounded in the physicochemical properties of the molecule. Norgestrel is a steroid, making it relatively non-polar and well-suited for reversed-phase chromatography.[10] A C18 or C8 stationary phase is typically employed. The mobile phase is usually a mixture of acetonitrile or methanol and water or a buffer solution.[9][16] The choice of organic solvent and its ratio to the aqueous phase is critical for achieving adequate retention and separation from impurities. UV detection is performed at a wavelength where norgestrel exhibits significant absorbance, often around 240 nm, to maximize sensitivity.[12]
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method for norgestrel must follow a systematic and documented process to ensure its suitability for the intended application. This workflow is a self-validating system, where each stage builds upon the previous to provide a comprehensive picture of the method's performance.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestrel - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. database.ich.org [database.ich.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. [A technic for the determination of ethinyl estradiol and norgestrel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 8(14)-Dehydro Norgestrel vs. 6,7-Dehydro Norgestrel: A Guide for Researchers
This guide provides a comprehensive framework for a comparative study of two key isomers of Norgestrel: 8(14)-Dehydro Norgestrel and 6,7-Dehydro Norgestrel. As researchers, scientists, and drug development professionals, understanding the nuanced differences between these closely related synthetic progestins is critical for advancing research in hormonal therapies and contraception. While both are recognized as impurities or derivatives of the widely used Norgestrel and its active enantiomer, Levonorgestrel, a direct comparative analysis of their biological activities is not extensively documented in publicly available literature.[1] This guide, therefore, outlines the essential experimental protocols and theoretical considerations necessary to conduct a thorough and scientifically rigorous comparative study.
Introduction: The Significance of Norgestrel Isomers
Norgestrel, a second-generation progestin, is a cornerstone of hormonal contraception.[2] Its biological activity primarily resides in its levorotatory isomer, Levonorgestrel.[3] The presence of isomers such as this compound and 6,7-Dehydro Norgestrel, often arising from synthesis or degradation, necessitates a deeper understanding of their unique pharmacological profiles.[4] The position of the double bond in the steroid's core structure can significantly influence its three-dimensional conformation, and consequently, its interaction with target receptors and metabolic enzymes. This guide will focus on the comparative evaluation of their receptor binding affinity and metabolic stability, two key determinants of a progestin's therapeutic efficacy and safety profile.
Physicochemical Properties: A Foundation for Comparison
A thorough understanding of the fundamental physicochemical properties of each isomer is the first step in any comparative analysis. This data is crucial for designing subsequent experiments, including the preparation of stock solutions and the interpretation of biological assay results.
| Property | This compound | 6,7-Dehydro Norgestrel |
| Synonyms | Levonorgestrel EP Impurity A | Δ6-levonorgestrel, Levonorgestrel EP Impurity M |
| Molecular Formula | C₂₁H₂₆O₂ | C₂₁H₂₆O₂ |
| Molecular Weight | 310.43 g/mol | 310.43 g/mol |
| CAS Number | 110785-09-6 | 51087-61-7 |
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for progestins is their interaction with the progesterone receptor (PR).[2] However, off-target binding to other steroid receptors, such as the androgen receptor (AR), can lead to undesirable side effects.[5] Therefore, a comprehensive comparative study must assess the binding affinity of both isomers to PR and AR.
Progesterone Receptor (PR) Binding Affinity Assay
Scientific Rationale: This assay quantifies the ability of the test compounds to displace a radiolabeled ligand from the progesterone receptor. A higher binding affinity suggests a greater potential for progestogenic activity at a lower concentration.
Experimental Protocol:
-
Preparation of Receptor Source: Utilize a cell line expressing high levels of the human progesterone receptor (e.g., T47D cells) or use purified recombinant human PR.
-
Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020), as the tracer.
-
Competitive Binding Assay:
-
Incubate a constant concentration of the radioligand and receptor with increasing concentrations of the unlabeled test compounds (this compound, 6,7-Dehydro Norgestrel, and Levonorgestrel as a positive control).
-
Incubate at 4°C to minimize receptor degradation.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
-
Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the relative binding affinity (RBA) using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.
-
Androgen Receptor (AR) Binding Affinity Assay
Scientific Rationale: Assessing the binding affinity to the androgen receptor is crucial for predicting potential androgenic side effects. A lower binding affinity to the AR is a desirable characteristic for a selective progestin.
Experimental Protocol:
The protocol is analogous to the PR binding assay, with the following modifications:
-
Receptor Source: Use a cell line expressing high levels of the human androgen receptor (e.g., LNCaP cells) or purified recombinant human AR.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-Mibolerone, as the tracer.
-
Positive Control: Dihydrotestosterone (DHT) should be used as the reference compound.
Visualizing the Receptor Binding Assay Workflow
Caption: Workflow for the in vitro receptor binding affinity assay.
Comparative Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. A comparative in vitro metabolic stability study will provide insights into how the structural differences between this compound and 6,7-Dehydro Norgestrel affect their susceptibility to enzymatic degradation.
Scientific Rationale: This assay measures the rate at which the test compounds are metabolized by liver enzymes, typically by incubating them with liver microsomes and monitoring their disappearance over time. A higher metabolic stability suggests a longer in vivo half-life.
Experimental Protocol:
-
Preparation of Liver Microsomes: Use pooled human liver microsomes to account for inter-individual variability in metabolic enzyme expression.
-
Incubation:
-
Incubate the test compounds (this compound and 6,7-Dehydro Norgestrel) at a fixed concentration with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Include a positive control with known metabolic instability (e.g., testosterone) and a negative control without NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Analytical Method for Isomer Separation
A robust analytical method is essential to accurately quantify the parent compounds and distinguish them from any potential metabolites.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is a suitable starting point for the separation of these steroid isomers.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically effective.
-
Detection: UV detection at a wavelength of approximately 240-250 nm is appropriate for these compounds. For higher sensitivity and specificity, especially in complex matrices like microsomal incubates, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[6]
Visualizing the Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Discussion and Interpretation of Expected Outcomes
While direct experimental data is limited, we can hypothesize potential differences based on the structural variations between the two isomers.
-
Receptor Binding: The position of the double bond influences the overall shape and electronic distribution of the steroid molecule. It is plausible that the 6,7-dehydro isomer, with its extended conjugation in the A and B rings, may exhibit a different binding affinity for the progesterone and androgen receptors compared to the 8(14)-dehydro isomer. The planarity and rigidity of the steroid nucleus are critical for receptor interaction, and these will differ between the two compounds.
-
Metabolic Stability: The location of the double bond can affect the susceptibility of the molecule to enzymatic attack. For instance, the 6,7-double bond might be a target for epoxidation or reduction by metabolic enzymes. Conversely, the 8(14)-double bond could influence the metabolism of adjacent positions. Forced degradation studies on Levonorgestrel have shown its susceptibility to degradation under various stress conditions, leading to the formation of multiple degradation products.[4][7] A comparative metabolic stability study would elucidate which of these isomers is more robust.
Conclusion
A comprehensive comparative study of this compound and 6,7-Dehydro Norgestrel is essential for a complete understanding of the pharmacological landscape of Norgestrel-related compounds. This guide provides a scientifically rigorous framework for conducting such a study, focusing on the key parameters of receptor binding affinity and metabolic stability. The execution of these experiments will yield valuable data for researchers in the field of endocrinology and drug development, ultimately contributing to the design of safer and more effective hormonal therapies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13109, Levonorgestrel. [Link]
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research.
-
Synthesis of related substances from levonorgestrel. ResearchGate. [Link]
- Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formul
-
Norgestrel. Wikipedia. [Link]
- Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry.
- Research Article. International Journal of Pharmaceutics and Drug Analysis.
-
(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]
- Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. PubMed.
-
Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. ResearchGate. [Link]
-
Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. PubMed. [Link]
-
The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism. Taylor & Francis Online. [Link]
- Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. PMC.
-
Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. PubMed. [Link]
-
Synthesis method of levonorgestrel. Eureka. [Link]
- The clinical relevance of progestogens in hormonal contraception: Present st
-
Evaluation of genotoxic potential of synthetic progestins-norethindrone and norgestrel in human lymphocytes in vitro. ResearchGate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allsciencejournal.com [allsciencejournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
